molecular formula C7H7NO B1666162 Benzaldoxime CAS No. 932-90-1

Benzaldoxime

Cat. No.: B1666162
CAS No.: 932-90-1
M. Wt: 121.14 g/mol
InChI Key: VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Description

Benzaldehyde, oxime is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-benzylidenehydroxylamine
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InChI

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+
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InChI Key

VTWKXBJHBHYJBI-SOFGYWHQSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NO
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Isomeric SMILES

C1=CC=C(C=C1)/C=N/O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO
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DSSTOX Substance ID

DTXSID6061313, DTXSID801031545
Record name Benzaldehyde, oxime
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Molecular Weight

121.14 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Benzaldehyde oxime
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Vapor Pressure

0.0041 [mmHg]
Record name Benzaldehyde oxime
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CAS No.

622-31-1, 932-90-1
Record name Benzaldoxime, (E)-
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Record name Benzaldehyde oxime
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and characterization of benzaldoxime (C₇H₇NO), a significant organic compound used in various chemical syntheses. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of the core processes.

Synthesis of this compound

The most prevalent and established method for synthesizing this compound is the condensation reaction between benzaldehyde and hydroxylamine.[1] This reaction is typically performed in the presence of a base to neutralize the hydroxylamine hydrochloride salt, thereby liberating the free hydroxylamine to act as a nucleophile.[1]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:[1]

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[1]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction can produce a mixture of (E) and (Z) stereoisomers.[2][3]

Experimental Protocol: Conventional Synthesis

This protocol is adapted from established laboratory procedures.[4][5]

Materials:

  • Benzaldehyde (C₇H₆O)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)[6]

  • Ethanol or Methanol[2][6]

  • Water (H₂O)

  • Diethyl ether or Ethyl acetate for extraction[4][6]

  • Anhydrous sodium sulfate (Na₂SO₄) for drying[4][6]

  • Round-bottomed flask

  • Magnetic stirrer

  • Condenser (optional, for reflux)[5]

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve 14 g of sodium hydroxide in 40 ml of water.[4] To this solution, add 21 g of benzaldehyde and mix thoroughly.[4]

  • In small portions, while shaking or stirring continuously, add 14 g of hydroxylamine hydrochloride to the mixture.[4] An exothermic reaction may be observed.

  • Continue stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5][7]

  • Upon cooling, a crystalline mass of this compound may separate out.[4] If needed, add sufficient water to redissolve the product.[4]

  • To isolate the oxime, pass carbon dioxide gas through the solution until it is saturated. The this compound will separate out.[4]

  • Extract the product from the aqueous mixture using diethyl ether or ethyl acetate (3 x 15 mL).[4][5]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[4][5][6]

  • Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[6][7]

  • The crude product can be further purified by recrystallization from hot ethanol or by distillation under reduced pressure.[4][7]

Experimental Protocol: Microwave-Assisted Synthesis

A faster, alternative method utilizes microwave irradiation.[6]

Materials:

  • Benzaldehyde (0.10 g, 0.94 mmol)[6]

  • Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)[6]

  • Anhydrous sodium carbonate (0.12 g, 1.17 mmol)[6]

  • Ethanol (3 ml)[6]

  • Microwave reactor[6]

Procedure:

  • Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol in a microwave reactor vessel.[6]

  • Heat the mixture in the microwave reactor at 90°C and 300W power for 5 minutes.[6]

  • After the reaction, remove the solvent under reduced pressure.[6]

  • Perform a liquid-liquid extraction using ethyl acetate (10 ml) and water (10 ml).[6]

  • Separate the organic phase and dry it with anhydrous sodium sulfate.[6]

  • Filter and evaporate the solvent to obtain the product.[6] This method can achieve a conversion rate of over 90%.[6]

Characterization of this compound

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques.

G Figure 1. General Workflow for this compound Synthesis and Characterization. cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_characterization Characterization Reactants Benzaldehyde + Hydroxylamine HCl + Base Reaction Condensation Reaction (Conventional or Microwave) Reactants->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization or Distillation Evaporation->Purification MP Melting Point Purification->MP IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS

Caption: Figure 1. General Workflow for this compound Synthesis and Characterization.

Physical Properties
  • Appearance: White solid or colorless crystals.[2][8]

  • Solubility: Slightly soluble in water, but soluble in organic solvents like ethanol and ether.[8][9]

  • Melting Point: The melting point differs significantly between the two isomers. The (Z)-isomer melts around 33-35°C, while the (E)-isomer has a much higher melting point of 133°C.[2] A mixture of isomers will have a broader melting range.[10]

Spectroscopic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.[1][11]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. Characteristic absorption bands are expected for the O-H stretch of the hydroxyl group, the C=N stretch of the oxime, and vibrations from the aromatic ring.[12]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure.[1] It typically shows distinct signals for the aromatic protons, the methine proton (CH=N), and the hydroxyl proton (-OH).[1]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₇NO), the molecular weight is 121.14 g/mol .[8][13] The mass spectrum will show a molecular ion peak (M+) corresponding to this mass.[14][15]

G Figure 2. Synthesis Mechanism of this compound. Reactants Benzaldehyde + Hydroxylamine Intermediate Carbinolamine Intermediate (Tetrahedral) Reactants->Intermediate Nucleophilic Addition Products This compound + Water Intermediate->Products Dehydration (-H2O)

Caption: Figure 2. Synthesis Mechanism of this compound.

Data Summary

The following table summarizes the key quantitative data for the characterization of this compound.

ParameterValueReference
Molecular Formula C₇H₇NO[2][8]
Molecular Weight 121.14 g/mol [8][13]
Melting Point (Z)-isomer: 33 °C; (E)-isomer: 133 °C[2]
Mixture: 34-36 °C[10]
Boiling Point ~123 °C at 14 mmHg[4]
¹H NMR (Typical) Aromatic (C₆H₅): Multiplet[1]
Methine (CH=N): Singlet[1]
Hydroxyl (OH): Singlet (broad)[1]
IR Absorption (cm⁻¹) O-H stretch: ~3300-3100 (broad)[12]
C=N stretch: ~1640[12]
Aromatic C-H stretch: ~3100-3000[12]
Mass Spectrum (MS) Molecular Ion (M+): m/z = 121[14][15]

This guide provides the foundational knowledge and practical protocols for the synthesis and detailed characterization of this compound, serving as a valuable resource for chemical researchers and developers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzaldoxime (C₇H₇NO), an aromatic oxime, is a versatile organic compound with significant applications in organic synthesis and as a precursor for various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural isomers, spectral characteristics, and key chemical reactions. Detailed experimental protocols for its synthesis and major transformations are provided, alongside a thorough compilation of its physicochemical data. This document aims to serve as a critical resource for researchers and professionals engaged in drug development and synthetic chemistry.

Physical Properties of this compound

This compound is a white solid at room temperature and can exist as two geometric isomers, the (E)- and (Z)-isomers. The (Z)-isomer is generally the more stable and predominantly formed product in typical syntheses.[1][2] The physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₇NO[2]
Molecular Weight 121.14 g/mol [2]
Appearance White solid[2]
Melting Point (Z)-isomer: 33 °C(E)-isomer: 133 °C[2]
Boiling Point 123 °C at 14 mmHg~200-222 °C at atmospheric pressure[3][4]
Solubility Slightly soluble in water. Soluble in ethanol, ether, and DMSO.[5]
pKa ~11.195[6]
Density 1.11 g/cm³[7]
Refractive Index 1.591 (at 20 °C)[4]
Flash Point 108 °C[7]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound shows characteristic signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts can vary slightly depending on the solvent and the isomer. For the (Z)-isomer in CDCl₃, the approximate chemical shifts are:

ProtonChemical Shift (ppm)MultiplicityReference(s)
Aromatic protons7.24 - 7.56Multiplet[8]
CH=N8.17Singlet[8]
N-OH8.93Singlet[8]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The approximate chemical shifts for the (Z)-isomer in CDCl₃ are:

CarbonChemical Shift (ppm)Reference(s)
C=N150.57[8]
Aromatic C1131.82[8]
Aromatic C4130.08[8]
Aromatic C2, C6128.75[8]
Aromatic C3, C5127.12[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.

Functional GroupWavenumber (cm⁻¹)IntensityReference(s)
O-H stretch (associated)~3250Broad[9]
Aromatic C-H stretch3000 - 3100Medium[10]
C=N stretch~1640Medium[9]
N-O stretch~920Medium[9]
UV-Vis Spectroscopy

In ethanol, benzaldehyde, a related compound, shows a maximum absorption (λmax) at approximately 248 nm, which is attributed to a π → π* transition.[11] Benzaldehyde oxime is expected to have a similar UV-Vis profile due to the presence of the aromatic ring conjugated with the C=N double bond.

Chemical Properties and Reactions

This compound undergoes several important chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis of this compound

This compound is typically synthesized by the condensation reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[2]

Synthesis_of_this compound benzaldehyde Benzaldehyde This compound This compound benzaldehyde->this compound + Hydroxylamine HCl hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->this compound base Base (e.g., NaOH) base->this compound

Caption: Synthesis of this compound from Benzaldehyde.

Beckmann Rearrangement

One of the most significant reactions of this compound is the Beckmann rearrangement, where the oxime is converted to benzamide in the presence of an acid catalyst.[2][12]

Beckmann_Rearrangement This compound This compound intermediate Protonated Oxime This compound->intermediate + H⁺ acid Acid Catalyst (e.g., H₂SO₄) acid->intermediate nitrilium Nitrilium Ion Intermediate intermediate->nitrilium - H₂O benzamide Benzamide nitrilium->benzamide + H₂O, tautomerization

Caption: Beckmann Rearrangement of this compound.

Dehydration to Benzonitrile

This compound can be dehydrated to form benzonitrile using various dehydrating agents.[2] This reaction is a useful method for the synthesis of nitriles from aldehydes.

Hydrolysis to Benzaldehyde

The formation of this compound is a reversible reaction. Under acidic or basic conditions, it can be hydrolyzed back to benzaldehyde and hydroxylamine.[2]

Reaction with N-Chlorosuccinimide (NCS)

This compound reacts with N-chlorosuccinimide to form benzohydroximoyl chloride, a useful synthetic intermediate.[2]

Experimental Protocols

Synthesis of this compound

Materials:

  • Benzaldehyde (21 g)

  • Hydroxylamine hydrochloride (14 g)

  • Sodium hydroxide (14 g)

  • Water (40 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source

Procedure:

  • Dissolve 14 g of sodium hydroxide in 40 mL of water in a flask.

  • Add 21 g of benzaldehyde to the flask and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.

  • Cool the mixture, which will cause a crystalline mass to separate.

  • Add sufficient water to redissolve the solid.

  • Pass carbon dioxide through the solution until it is saturated. The this compound will precipitate.

  • Extract the this compound with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure (b.p. 123 °C/14 mm). The expected yield is approximately 50%.[3]

Beckmann Rearrangement of this compound to Benzamide

Materials:

  • This compound

  • A strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

  • Appropriate solvent (if necessary)

General Procedure (using a strong Brønsted acid):

  • To a solution or suspension of this compound in a suitable solvent (or neat), cautiously add the strong acid catalyst while cooling the reaction mixture in an ice bath.

  • Heat the reaction mixture to the required temperature (often >130 °C for forcing conditions) and monitor the reaction progress by a suitable technique (e.g., TLC, GC).[13]

  • After the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid benzamide by filtration.

  • Wash the product with cold water to remove any residual acid.

  • The crude benzamide can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Note: The reaction conditions, including the choice of acid and temperature, can significantly affect the yield and purity of the product. It is crucial that the migrating group is anti-periplanar to the leaving group on the nitrogen for a stereospecific rearrangement.[12]

Dehydration of this compound to Benzonitrile

Materials:

  • This compound

  • Dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a solid acid catalyst)

  • Appropriate solvent

General Procedure (using acetic anhydride):

  • Dissolve this compound in an excess of acetic anhydride.

  • Heat the mixture under reflux for a specified period. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water to hydrolyze the excess acetic anhydride.

  • Extract the benzonitrile with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent by rotary evaporation.

  • The crude benzonitrile can be purified by distillation.

Applications

This compound and its derivatives have a wide range of applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including amides (via Beckmann rearrangement) and nitriles.[2]

  • Pharmaceuticals and Agrochemicals: The oxime functionality is present in several biologically active molecules. This compound is a precursor for the synthesis of certain pharmaceuticals and pesticides.

  • Analytical Chemistry: It can be used as a reagent for the detection and quantification of aldehydes.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important organic compound with well-defined physical and chemical properties. Its rich reactivity, particularly the Beckmann rearrangement, makes it an invaluable tool for synthetic chemists. This guide provides essential data and detailed protocols to facilitate its use in research and development, particularly within the pharmaceutical and chemical industries. A thorough understanding of its properties and reactions is crucial for its effective and safe application in the laboratory.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of benzaldoxime. It delves into the isomeric forms of the molecule, presenting detailed quantitative data on bond lengths and angles. Furthermore, this document outlines established experimental protocols for the synthesis and characterization of this compound, employing various spectroscopic techniques. The information is curated to support advanced research and development activities in chemistry and pharmacology.

Molecular Structure and Isomerism

This compound, with the chemical formula C₇H₇NO, is an organic compound featuring an oxime functional group attached to a benzene ring.[1] The presence of the C=N double bond results in geometric isomerism, leading to two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. These isomers are also historically referred to as syn and anti, respectively, depending on the spatial relationship between the hydroxyl group and the benzene ring.

The IUPAC name for the (E)-isomer is (NE)-N-benzylidenehydroxylamine, while the (Z)-isomer is named (NZ)-N-benzylidenehydroxylamine.[2][3] The two isomers exhibit different physical properties, such as melting points, which underscores the significance of their distinct molecular geometries.

Below is a visualization of the general molecular structure of this compound.

Caption: General chemical structure of this compound.

Bonding and Molecular Geometry

Table 1: Selected Bond Lengths and Angles for a this compound Analog

ParameterBondLength (Å)ParameterAngle (°)
Bond LengthsC-C (ring avg.)1.39C-C-C (ring avg.)120.0
C-C1.47C-C=N121.0
C=N1.28C=N-O111.0
N-O1.41

Data is derived from the crystal structure of 4-bromo-benzaldoxime and serves as an illustrative example.

Quantitative Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize key data from various spectroscopic techniques for both (E) and (Z) isomers.

Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

IsomerProtonChemical Shift (δ, ppm)
(Z)-BenzaldoximeOH8.93
CH=N8.17
Aromatic-H7.56
Aromatic-H7.48 - 7.24

Table 3: ¹³C NMR Spectral Data (CDCl₃, 75 MHz)

IsomerCarbonChemical Shift (δ, ppm)
(Z)-BenzaldoximeC=N150.57
Aromatic-C131.82
Aromatic-C130.08
Aromatic-C128.75
Aromatic-C127.12

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹)Assignment
3304O-H stretch
3063Aromatic C-H stretch
1640C=N stretch
1498, 1449Aromatic C=C stretch
953N-O stretch
756, 692C-H out-of-plane bend

Table 5: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
121100[M]⁺ (Molecular Ion)
12080[M-H]⁺
10350[M-H₂O]⁺
9340[C₆H₅O]⁺
7765[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from benzaldehyde and hydroxylamine hydrochloride.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve sodium hydroxide in water.

  • Add benzaldehyde to the NaOH solution and stir.

  • Slowly add hydroxylamine hydrochloride in portions while shaking the mixture. An exothermic reaction will occur.

  • Cool the mixture to allow the this compound to crystallize.

  • Add sufficient water to redissolve the product, then saturate the solution with carbon dioxide to precipitate the oxime.

  • Extract the product with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation to yield the crude product.

  • The product can be further purified by distillation under reduced pressure or recrystallization.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis start Start dissolve_naoh Dissolve NaOH in Water start->dissolve_naoh add_benzaldehyde Add Benzaldehyde and Stir dissolve_naoh->add_benzaldehyde add_hydroxylamine Add Hydroxylamine HCl (portion-wise) add_benzaldehyde->add_hydroxylamine cool Cool Mixture to Crystallize Product add_hydroxylamine->cool redissolve Redissolve in Water and Precipitate with CO2 cool->redissolve extract Extract with Diethyl Ether redissolve->extract dry Dry Ethereal Solution (Anhydrous Na2SO4) extract->dry evaporate Remove Ether via Rotary Evaporation dry->evaporate purify Purify Product (Distillation/Recrystallization) evaporate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

  • Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Mass Spectrometry (MS):

  • Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

  • The fragmentation pattern provides valuable information for structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and experimental protocols related to this compound. The quantitative data presented in tabular format, along with the illustrative diagrams, offer a robust resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of the structural and spectroscopic properties of this compound is crucial for its application in organic synthesis and medicinal chemistry.

References

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Early Studies and Discovery of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of organic chemistry, the discovery of the oxime functional group (>C=N-OH) represents a significant milestone, paving the way for a deeper understanding of stereochemistry and enabling the development of a vast array of synthetic methodologies.[1] This technical guide delves into the seminal early studies that led to the discovery and characterization of a key member of this class, benzaldoxime. We will explore the foundational experimental protocols, present the key quantitative data from these pioneering works, and illustrate the logical progression of scientific thought that established this compound as a cornerstone of modern chemical science.

The Genesis of Oximes: A New Class of Compounds

The journey to this compound begins with the broader discovery of oximes. In 1882, the German chemist Viktor Meyer, alongside his student Alois Janny, was investigating the reactions of aldehydes and ketones with hydroxylamine.[1] Their work, published in "Berichte der deutschen chemischen Gesellschaft," described the formation of crystalline products from this condensation reaction.[1] They aptly named these new compounds "oximes," a portmanteau of "oxygen" and "imine," reflecting their structure.[1][2] This discovery was pivotal, as it provided a straightforward method to convert liquid carbonyl compounds into solid derivatives with distinct melting points, which greatly aided in their identification and purification.[1]

The First Synthesis of this compound

Following the general discovery of oximes, the synthesis of this compound was a logical extension of Meyer and Janny's work. The most traditional and widely employed method for synthesizing this compound involves the condensation reaction between benzaldehyde and hydroxylamine.[3] While the precise first documented synthesis of this compound is not explicitly detailed in the readily available literature, it is intrinsically linked to these initial explorations of oxime chemistry in the late 19th century.

Foundational Experimental Protocol: Synthesis of this compound

The early methods for synthesizing this compound were conceptually similar to modern preparations, relying on the reaction of benzaldehyde with hydroxylamine, often generated in situ from its hydrochloride salt with a base. A representative historical protocol is described below.

Objective: To synthesize this compound from benzaldehyde and hydroxylamine hydrochloride.

Reagents:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ether

  • Anhydrous sodium sulfate

  • Carbon dioxide

Procedure:

  • A solution of 14 g of sodium hydroxide in 40 ml of water is prepared in a flask.

  • 21 g of benzaldehyde is added to the sodium hydroxide solution and mixed.

  • 14 g of hydroxylamine hydrochloride is added to the mixture in small portions with continuous shaking. The reaction is exothermic, and the benzaldehyde gradually dissolves.

  • Upon cooling, a crystalline mass of the sodium salt of this compound separates.

  • Sufficient water is added to redissolve the crystalline mass.

  • Carbon dioxide is passed through the solution until saturation, leading to the precipitation of the this compound.

  • The precipitated this compound is extracted with ether.

  • The ethereal solution is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the remaining this compound is purified by distillation under reduced pressure.[4]

Quantitative Data from Early Synthesis:

ParameterValueReference
Yield50%[4]
Melting Point35 °C[4]
Boiling Point123 °C at 14 mmHg[4]

Early Characterization and the Beckmann Rearrangement

The discovery of oximes soon led to the observation of a peculiar isomerism that could not be explained by existing theories.[1] This laid the groundwork for the Hantzsch-Werner theory of geometric isomerism around the carbon-nitrogen double bond.[1] In the case of this compound, two geometric isomers exist: the syn (or Z) isomer and the anti (or E) isomer.

A pivotal moment in the study of oximes, and by extension this compound, was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann in 1886.[5][6] This acid-catalyzed rearrangement of an oxime to an amide became a fundamental reaction in organic synthesis.[5] The archetypal example is the conversion of cyclohexanone oxime to caprolactam, the precursor to Nylon 6.[5] For this compound, this rearrangement leads to the formation of benzamide.[7]

Experimental Workflow: The Beckmann Rearrangement of this compound

Beckmann_Rearrangement This compound This compound protonation Protonation of Hydroxyl Group This compound->protonation H+ rearrangement Rearrangement and Formation of Nitrilium Ion protonation->rearrangement Loss of H2O hydration Hydration rearrangement->hydration H2O tautomerization Tautomerization hydration->tautomerization benzamide Benzamide tautomerization->benzamide

Caption: The reaction pathway of the Beckmann rearrangement of this compound to benzamide.

Summary of Physicochemical Data for this compound Isomers

Property(Z)-Benzaldoxime (syn)(E)-Benzaldoxime (anti)Reference
Melting Point 33 °C133 °C[7]
CAS Number 622-32-2622-31-1[7]

Logical Progression of Early this compound Research

The initial research into this compound and other oximes followed a logical and systematic progression that laid the foundation for our modern understanding of these compounds.

Research_Progression discovery Discovery of Oximation Reaction (Meyer & Janny, 1882) synthesis Synthesis of this compound discovery->synthesis isomerism Observation of Isomerism synthesis->isomerism rearrangement Discovery of the Beckmann Rearrangement (Beckmann, 1886) synthesis->rearrangement stereochemistry Development of Stereochemical Theory (Hantzsch-Werner) isomerism->stereochemistry

Caption: The logical flow of the early discovery and study of this compound.

Conclusion

The early studies of this compound, from its synthesis as an extension of the discovery of oximes to its central role in the development of the Beckmann rearrangement, highlight a period of significant advancement in organic chemistry. The pioneering work of chemists like Viktor Meyer, Alois Janny, and Ernst Otto Beckmann not only introduced a new class of compounds but also provided the tools and concepts to understand their structure and reactivity. The foundational knowledge gained from these early investigations continues to be relevant in contemporary research, with this compound and its derivatives finding applications in areas ranging from organic synthesis to medicinal chemistry.

References

A Comprehensive Technical Guide to the Solubility of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzaldoxime in a range of common laboratory solvents. The information is intended to assist researchers and professionals in drug development and chemical synthesis in selecting appropriate solvent systems, designing experimental protocols, and understanding the physicochemical properties of this compound.

Core Concepts in Solubility

This compound (C₆H₅CH=NOH) is an organic compound that exists as two geometric isomers: (E)-benzaldoxime and (Z)-benzaldoxime. The solubility of this compound is influenced by its molecular structure, particularly the presence of a polar oxime functional group (-NOH) and a nonpolar benzene ring. This dual nature allows for varying degrees of solubility in a wide array of solvents, governed by the principle of "like dissolves like." The ability of the oxime group to form hydrogen bonds is a key factor in its solubility in polar protic solvents.[1] It is important to note that different isomers can exhibit different physical properties, including solubility. Most commercially available this compound is predominantly the more stable (E)-isomer or a mixture of isomers.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. Data for specific isomers are noted where available.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameChemical FormulaSolubilityTemperature (°C)Isomer
Polar Protic Solvents
AlcoholsMethanolCH₃OH10 g / 100 mLNot SpecifiedNot Specified
EthanolC₂H₅OH15.5 g / 100 gNot Specifiedβ-form (Z-isomer)
EthanolC₂H₅OH71.5 g / 100 g70β-form (Z-isomer)
Polar Aprotic Solvents
SulfoxidesDimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[2]Not SpecifiedNot Specified
Non-Polar Solvents
Aromatic HydrocarbonsBenzeneC₆H₆Very SolubleNot Specifiedβ-form (Z-isomer)
Ethers
Diethyl Ether(C₂H₅)₂OVery SolubleNot Specifiedβ-form (Z-isomer)

Table 2: Solubility of this compound in Water

SolventChemical FormulaSolubilityTemperature (°C)Isomer
WaterH₂OSlightly Soluble[3][4]AmbientNot Specified
WaterH₂OSoluble100β-form (Z-isomer)

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many applications. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Quantitative Solubility Measurement

This protocol outlines the steps for determining the solubility of this compound in a chosen solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle. For finer suspensions, centrifuge the vial to pellet the undissolved solid.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the aliquot through a syringe filter into a clean container.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine its concentration.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as g/100 mL or mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

G A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Equilibrate in Thermostatic Shaker (24-48h) B->C D Phase Separation (Settle / Centrifuge) C->D E Filter Supernatant D->E F Dilute Sample E->F G Analyze Concentration (HPLC / UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic Data of Benzaldoxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzaldoxime, a compound of interest in various chemical and pharmaceutical research fields. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for syn-benzaldoxime in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of syn-benzaldoxime reveals distinct signals for the aromatic protons, the aldehydic proton, and the oxime proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.93Singlet1HN-OH
8.17Singlet1HCH =N
7.56Multiplet2Hortho-Ar-H
7.48-7.24Multiplet3Hmeta-, para-Ar-H
¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
150.57C =N
131.82ipso-Ar-C
130.08para-Ar-C
128.75ortho-Ar-C
127.12meta-Ar-C
Experimental Protocol for NMR Spectroscopy

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (E)-benzaldoxime was recorded as a liquid film.

Wavenumber (cm⁻¹)IntensityAssignment
3304Strong, BroadO-H stretch (oxime)[1]
3063MediumC-H stretch (aromatic)[1]
1640MediumC=N stretch (oxime)
1498MediumC=C stretch (aromatic ring)[1]
1449MediumC=C stretch (aromatic ring)[1]
1302MediumIn-plane O-H bend
1210MediumC-N stretch
953StrongN-O stretch[1]
870MediumC-H out-of-plane bend (aromatic)
756StrongC-H out-of-plane bend (aromatic)[1]
692StrongC-H out-of-plane bend (aromatic)[1]
Experimental Protocol for IR Spectroscopy (Liquid Film)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a small drop of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample holder with the this compound film in the beam path.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is typically recorded in a solution.

λmax (nm)SolventMolar Absorptivity (ε)Transition
~250EthanolNot explicitly availableπ → π*

Note: The λmax is an approximation based on the publicly available spectrum from the NIST Chemistry WebBook.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.

  • From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the µg/mL range). The absorbance should ideally be within the linear range of the instrument (generally 0.1 to 1.0).

Data Acquisition:

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent (e.g., ethanol) and the sample cuvette with the this compound solution.

  • Record the baseline with the solvent-filled cuvette in the beam path.

  • Measure the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis This compound This compound Sample NMR_Sample Dissolve in CDCl3 This compound->NMR_Sample IR_Sample Prepare Liquid Film This compound->IR_Sample UV_Sample Dissolve in Ethanol This compound->UV_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Sample->UV_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data UV_Data UV-Vis Spectrum UV_Spec->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

References

An In-depth Technical Guide to Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzaldoxime, a versatile organic compound with significant applications in chemical synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and its emerging role in pharmaceutical research.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₇H₇NO. It is the oxime derivative of benzaldehyde and exists as a mixture of (E) and (Z) stereoisomers.

IUPAC Name: (NE)-N-benzylidenehydroxylamine[1]

CAS Number: 932-90-1 (for the mixture of isomers)[2][3]

  • (E)-Benzaldoxime: 622-31-1[2]

  • (Z)-Benzaldoxime: 622-32-2[2]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₇NO[2]
Molecular Weight 121.14 g/mol [2]
Appearance White solid[2]
Melting Point 33-36 °C
Boiling Point 104 °C at 6 mmHg
Vapor Pressure 0.204 mmHg at 25°C
Solubility in Methanol 1 g/10 mL
Water Solubility Slightly soluble[2]
Refractive Index (n20/D) 1.591

Experimental Protocols: Synthesis of this compound

This section provides two detailed methodologies for the synthesis of this compound in a laboratory setting.

Synthesis from Benzaldehyde and Hydroxylamine Hydrochloride

This classical method involves the condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4]

Materials:

  • Benzaldehyde (21 g)

  • Hydroxylamine hydrochloride (14 g)

  • Sodium hydroxide (14 g)

  • Water (40 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source

Procedure:

  • Dissolve 14 g of sodium hydroxide in 40 mL of water in a flask.

  • Add 21 g of benzaldehyde to the sodium hydroxide solution and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. An exothermic reaction will occur, and the benzaldehyde will gradually dissolve.

  • Cool the flask, which will cause a crystalline mass to separate out.

  • Add a sufficient amount of water to redissolve the crystalline mass.

  • Pass carbon dioxide through the solution until it is saturated. The this compound will separate out.

  • Extract the this compound with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the ether by evaporation.

  • Distill the residue under reduced pressure to obtain pure this compound. The expected yield is approximately 50%.[4]

One-Pot Synthesis from Benzyl Alcohol

This method describes a more recent, one-pot synthesis of this compound from benzyl alcohol using a manganese-based catalyst.[5]

Materials:

  • Benzyl alcohol (10.0 mmol)

  • Fe₃O₄@SiO₂@(Im)[Cl]Mn(III) complex nanocomposite catalyst (40 mg, 0.5 mol % Mn)

  • 37% Hydrogen peroxide (1.5 mL)

  • Hydroxylamine hydrochloride (10.0 mmol)

  • Ethanol

  • Deionized water

Procedure:

  • In a 10 mL round-bottom flask, add benzyl alcohol (10.0 mmol) and the catalyst (40 mg).

  • Add 1.5 mL of 37% hydrogen peroxide to the mixture.

  • Stir the reaction mixture at room temperature in an air atmosphere for 10 minutes.

  • Add hydroxylamine hydrochloride (10.0 mmol) to the mixture.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 10 mL of hot ethanol to the mixture.

  • Separate the catalyst from the solution using an external magnet.

  • Isolate the product by removing the solvent under reduced pressure.

  • Wash the product with deionized water (3 x 5 mL).

  • Purify the product by recrystallization from hot ethanol.

Key Chemical Reactions and Pathways

This compound is a valuable intermediate in organic synthesis due to its reactivity. The Beckmann rearrangement is one of its most notable reactions.

The Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[6][7][8][9] In the case of this compound, it rearranges to form benzamide. This reaction is pivotal in synthetic organic chemistry.

The mechanism of the Beckmann rearrangement involves several key steps, starting with the protonation of the hydroxyl group of the oxime, followed by a concerted migration of the group anti to the leaving group, and subsequent hydrolysis to yield the amide.[6][8]

Role in Drug Discovery and Development

The oxime functional group in this compound and its derivatives allows for interactions with biological targets, making them promising candidates for drug development.[10] Research has shown that this compound derivatives possess a range of biological activities.

Notably, certain this compound derivatives have been investigated as:

  • Antimicrobial agents: Some derivatives have shown fungistatic potential.

  • Enzyme inhibitors: Trihydroxythis compound derivatives have been identified as redox cycling inhibitors of ThDP-dependent DXP synthase, an enzyme involved in bacterial metabolism.

  • Anticancer agents: The benzimidazole scaffold, which can be synthesized from this compound derivatives, is found in numerous compounds with anticancer properties.[11][12]

The versatility of the this compound structure provides a valuable platform for the synthesis of compound libraries for screening and the development of novel therapeutic agents.

Mandatory Visualizations

Synthesis Workflow of this compound

G Figure 1: General Synthesis Workflow of this compound cluster_0 Synthesis from Benzaldehyde cluster_1 Purification A Benzaldehyde + Hydroxylamine HCl B Reaction with Base (e.g., NaOH) A->B C Crude this compound B->C D Extraction with Ether C->D E Drying and Evaporation D->E F Distillation E->F G Pure this compound F->G

Figure 1: General Synthesis Workflow of this compound
Beckmann Rearrangement of this compound to Benzamide

G Figure 2: Mechanism of the Beckmann Rearrangement A This compound B Protonation of Hydroxyl Group A->B H+ C Formation of Nitrilium Ion Intermediate B->C Rearrangement & H2O loss D Nucleophilic attack by Water C->D H2O E Tautomerization D->E -H+ F Benzamide E->F

Figure 2: Mechanism of the Beckmann Rearrangement

References

Thermodynamic Properties of Benzaldoxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime (C₆H₅CH=NOH) is an organic compound with significant applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the known thermodynamic properties of this compound, details general experimental protocols for their determination, and visualizes key chemical transformations involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For this compound, a combination of experimental and computationally derived data is available.

Data Presentation

Table 1: Enthalpy and Energy Data for this compound

PropertyValueUnitsSource/Method
Enthalpy of Formation (gas, ΔfH°gas)-21.29kJ/molJoback Calculated Property[2][3]
Enthalpy of Vaporization (ΔvapH°)53.44kJ/molJoback Calculated Property[2][3]
Enthalpy of Vaporization46.12kJ/molGuidechem[4]
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3797.00kJ/molNIST[5]
Solid Phase Enthalpy of Formation (ΔfH°solid)25.00kJ/molNIST[5]

Table 2: Physical and Phase Transition Properties of this compound

PropertyValueUnitsSource/Method
Molecular Weight121.14 g/mol PubChem[6]
Melting Point (Tfus)302.85KCheméo[2]
Melting Point34-36°CSigma-Aldrich[7]
Melting Point ((Z)-isomer)33°CWikipedia[7]
Melting Point ((E)-isomer)133°CWikipedia[7]
Normal Boiling Point (Tboil)555.10KJoback Calculated Property[2]
Boiling Point104 °C at 6 mmHg°C / mmHgSigma-Aldrich[7]
Vapor Pressure0.0041mmHgPubChem[6]
Vapor Pressure0.204mmHg at 25°CGuidechem[4]
Critical Temperature (Tc)773.37KJoback Calculated Property[2]
Critical Pressure (Pc)4046.64kPaJoback Calculated Property[2]

Table 3: Other Physicochemical Properties of this compound

PropertyValueUnitsSource/Method
LogP (Octanol/Water Partition Coefficient)1.495Crippen Calculated Property[2]
Water Solubility (log10WS)-0.78mol/LCrippen Calculated Property[2]
McGowan's Characteristic Volume (McVol)97.280ml/molMcGowan Calculated Property[2]

Experimental Protocols

The determination of thermodynamic properties relies on a suite of well-established experimental techniques. While specific protocols for this compound are not extensively detailed in publicly available literature, this section outlines the general methodologies employed for such measurements.

Calorimetry

Calorimetry is the primary technique for measuring heat changes associated with chemical reactions and physical transitions, providing data on enthalpy of formation, combustion, and heat capacity.[8][9]

  • Bomb Calorimetry (for Enthalpy of Combustion): A precisely weighed sample of this compound would be placed in a high-pressure vessel (the "bomb"), which is then filled with pure oxygen.[9] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited, and the resulting temperature change of the water is meticulously measured. The heat of combustion is calculated from this temperature change, the mass of the sample, and the heat capacity of the calorimeter.[9]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine melting point, enthalpy of fusion, and heat capacity. A small, weighed sample of this compound and an inert reference are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature. This allows for the identification and quantification of thermal transitions like melting.[10][11]

  • Reaction Calorimetry (for Enthalpy of Formation): The enthalpy of formation of this compound could be determined indirectly by measuring the enthalpy of a reaction involving this compound, such as its synthesis from benzaldehyde and hydroxylamine.[12] Heat flow calorimetry (HFC) or power compensation calorimetry are common techniques where the heat evolved or absorbed during the reaction is measured by monitoring the temperature difference between the reactor and a surrounding jacket or by the electrical power needed to maintain isothermal conditions.[12]

Vapor Pressure Measurement

Determining the vapor pressure of a substance as a function of temperature is crucial for calculating its enthalpy of vaporization.

  • Knudsen Effusion Method: This gravimetric technique is suitable for materials with low vapor pressure. A sample of this compound is placed in a "Knudsen cell," a container with a small orifice, inside a vacuum chamber. The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured by a highly sensitive microbalance. The vapor pressure can then be calculated from this rate of mass loss.[13]

  • Static Apparatus: In this method, a degassed sample of this compound is placed in a temperature-controlled, evacuated vessel.[14][15] The system is allowed to reach equilibrium, and the pressure of the vapor is measured directly using a pressure transducer. Measurements are taken at various temperatures to establish the vapor pressure curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17] For this compound, TGA can be used to study its thermal stability and decomposition profile. A small sample is placed on a sensitive balance within a furnace. The temperature is ramped according to a set program, and the mass is continuously recorded. Any mass loss corresponds to events like sublimation, evaporation, or decomposition.[18]

Determination of Entropy and Gibbs Free Energy

Direct experimental measurement of entropy (S) and Gibbs free energy (G) is complex. These values are typically derived from other experimentally determined thermodynamic quantities.

  • Entropy (S): The absolute entropy of a substance can be determined by measuring its heat capacity (Cp) from near absolute zero to the desired temperature and accounting for the entropies of any phase transitions (e.g., melting, boiling).[19][20] The entropy change for a reaction can also be determined from the temperature dependence of the equilibrium constant (van't Hoff plot).[20][21]

  • Gibbs Free Energy (G): The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation: ΔG° = ΔH° - TΔS°.[22][23] For a reaction, the change in Gibbs free energy (ΔG) under non-standard conditions can be determined by measuring the equilibrium constant (K) of the reaction: ΔG = -RTlnK.[24][25]

Visualizations: Chemical Pathways

While no biological signaling pathways involving this compound were identified, its synthesis and a key chemical transformation, the Beckmann rearrangement, can be visualized to illustrate the logical flow of these processes.

Synthesis_of_this compound Benzaldehyde Benzaldehyde Reaction_Mixture Reaction Mixture Benzaldehyde->Reaction_Mixture Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction_Mixture Heating Heating (Optional, e.g., Microwave) Reaction_Mixture->Heating Reaction Conditions Extraction Extraction with Organic Solvent Heating->Extraction Drying Drying over Anhydrous Sulfate Extraction->Drying Work-up Filtration Filtration/ Solvent Removal Drying->Filtration This compound This compound Filtration->this compound Isolation

Caption: Experimental workflow for the synthesis of this compound.

Beckmann_Rearrangement This compound This compound Protonated_Oxime Protonated Oxime This compound->Protonated_Oxime Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PCl₅) Acid_Catalyst->Protonated_Oxime Protonation Rearrangement Rearrangement (Phenyl Migration) Protonated_Oxime->Rearrangement Nitrilium_Ion Nitrilium Ion Intermediate Rearrangement->Nitrilium_Ion Loss of Water Water_Attack Nucleophilic Attack by Water Nitrilium_Ion->Water_Attack Imidic_Acid Imidic Acid Intermediate Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Benzamide Benzamide Tautomerization->Benzamide

Caption: Mechanism of the Beckmann rearrangement of this compound.

Conclusion

This guide has consolidated the available thermodynamic data for this compound, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While a complete experimental dataset for all thermodynamic properties remains to be established, the combination of reported experimental values and computational estimates offers a solid foundation for understanding the physicochemical behavior of this important compound. The outlined experimental protocols provide a general framework for obtaining more precise and comprehensive thermodynamic data in future research. The visualized chemical pathways for its synthesis and rearrangement further clarify key transformations of this compound.

References

Methodological & Application

Application Notes and Protocols for Benzaldoxime in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzaldoxime as a Ligand

This compound (C₆H₅CH=NOH) is a versatile organic compound that serves as an excellent ligand in coordination chemistry.[1][2] Its ability to form stable complexes with a variety of transition metal ions has drawn significant interest. The coordination typically occurs through the nitrogen atom of the oxime group and, in some cases, the oxygen atom, allowing it to act as a monodentate or bidentate ligand. The resulting metal complexes exhibit a range of interesting properties and have potential applications in catalysis, materials science, and medicinal chemistry, including drug development.[2] The formation of metal complexes can enhance the biological activity of the this compound ligand.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to obtain the desired product.

Experimental Protocol: Synthesis of a Polymeric Copper(II)-Benzaldoxime Complex

This protocol is adapted from the synthesis of a polymeric copper(II) complex with a substituted this compound (2-hydroxy-5-methylbenzaldehyde oxime) and can be used as a general guideline.[1][3]

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Copper(II) perchlorate hexahydrate (Caution: Perchlorate salts are potentially explosive and should be handled with care in small quantities)[1][3]

  • Methanol

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Synthesis of the this compound Ligand: A methanolic solution of hydroxylamine hydrochloride is neutralized with a stoichiometric amount of sodium hydroxide. To this solution, an equimolar amount of benzaldehyde is added dropwise with constant stirring. The reaction mixture is then refluxed for a period, after which the solvent is removed under reduced pressure to yield the this compound ligand.

  • Synthesis of the Copper(II) Complex: The synthesized this compound ligand is dissolved in methanol. To this solution, a methanolic solution of copper(II) perchlorate hexahydrate is added dropwise with stirring. The resulting mixture is refluxed for several hours, during which a precipitate of the copper(II)-benzaldoxime complex will form.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated complex is collected by vacuum filtration. The solid is washed with cold methanol to remove any unreacted starting materials and then dried in a desiccator over anhydrous calcium chloride.

Workflow for the Synthesis of a Copper(II)-Benzaldoxime Complex:

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation L1 Dissolve Hydroxylamine HCl and NaOH in Methanol L2 Add Benzaldehyde L1->L2 L3 Reflux L2->L3 L4 Isolate this compound L3->L4 C1 Dissolve this compound in Methanol L4->C1 Use in next step C2 Add Cu(ClO4)2 solution C1->C2 C3 Reflux C2->C3 C4 Isolate Cu(II)-Benzaldoxime Complex C3->C4 Catalytic_Cycle C [M(this compound)n] (Catalyst) CS Catalyst-Substrate Complex C->CS + Substrate (Alcohol) CO Oxidized Complex CS->CO + Oxidant CO->C - Product P Product (Aldehyde/Ketone) CO->P Releases MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare serial dilutions of test compound T1 Inoculate microtiter plate P1->T1 P2 Prepare microbial inoculum P2->T1 T2 Incubate under appropriate conditions T1->T2 A1 Visually assess for microbial growth T2->A1 A2 Determine MIC A1->A2

References

Application Notes and Protocols: Benzaldoxime as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime, a versatile and readily available organic compound, serves as a crucial precursor in a multitude of organic syntheses. Its rich chemistry, primarily centered around the oxime functional group, allows for its transformation into a diverse array of valuable molecules, including nitriles, amides, and various heterocyclic systems. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, aiming to facilitate its use in research, drug discovery, and process development. The unique reactivity of this compound makes it an important building block in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.[1][2]

Key Synthetic Applications

This compound is a pivotal starting material for several fundamental organic reactions:

  • Dehydration to Benzonitrile: A straightforward and high-yielding reaction, the dehydration of this compound provides a convenient route to benzonitrile, a widely used solvent and synthetic intermediate.[3][4]

  • Beckmann Rearrangement to Benzamide: This classic rearrangement reaction transforms this compound into benzamide, a primary amide of significant industrial and synthetic importance.[3][4][5] The reaction can be catalyzed by various reagents, including acids and metal salts.[3][6]

  • Synthesis of N-Arylamides: In the presence of a suitable catalyst, this compound can undergo coupling reactions with aryl halides to furnish N-arylamides, a common motif in pharmacologically active compounds.

  • 1,3-Dipolar Cycloaddition Reactions: this compound can be readily converted in situ to benzonitrile oxide, a reactive 1,3-dipole. This species undergoes [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to afford five-membered heterocyclic compounds like isoxazolines and isoxazoles.[7][8][9][10] These heterocycles are prevalent in medicinal chemistry.[3][8][11]

  • Synthesis of Heterocyclic Compounds: Beyond isoxazolines, this compound serves as a precursor for other important nitrogen-containing heterocycles, such as Δ2-isoxazoline and 1,2,4-oxadiazole derivatives, which have shown potential as inhibitors of enzymes like DNA methyltransferase 1.[2]

The versatility of this compound is further highlighted by its application in the synthesis of novel molecular scaffolds for drug discovery and development, making it a valuable tool for medicinal chemists.[1]

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Dehydration of this compound to Benzonitrile
Dehydrating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Diphosphorus pentoxide (P₂O₅)-60-1003-6High[12]
BOP reagent / DBUCH₂Cl₂Room Temp.0.5-295[13]
Bt-OTs / DBUCH₂Cl₂Room Temp.0.5-292[13]
[HSO₃-b-Py]·HSO₄ (Ionic Liquid)Paraxylene1202>96
Fe₃O₄-CTAB NPsDMF80-90197[14]
Zn(CH₃COO)₂Toluene1002479[14]
Table 2: Beckmann Rearrangement of this compound to Benzamide
Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Nickel salts----[3]
BODIPY (photocatalyzed)----[3]
Strong Brønsted or Lewis Acids->130--[2]
Cu/SBA-15Solvent-free--High[6]
Table 3: Synthesis of N-Arylamides from this compound and Aryl Halides
Aryl HalideBaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneK₂CO₃CuO/PCMTolueneReflux1685[15][16]
4-IodotolueneK₂CO₃CuO/PCMTolueneReflux1682[15][16]
4-NitroiodobenzeneK₂CO₃CuO/PCMTolueneReflux1672[15][16]
4-BromoacetophenoneK₂CO₃CuO/PCMTolueneReflux1678[15][16]
Table 4: 1,3-Dipolar Cycloaddition of this compound-Derived Nitrile Oxide
DipolarophileNitrile Oxide GenerationSolventTemperature (°C)Yield (%)Reference
Styrene[Hydroxy(tosyloxy)iodo]benzeneCH₂Cl₂Room Temp.85[17]
Acrylonitrile[Hydroxy(tosyloxy)iodo]benzeneCH₂Cl₂Room Temp.82[17]
N-Phenylmaleimide[Hydroxy(tosyloxy)iodo]benzeneCH₂Cl₂Room Temp.90[17]
tert-Butyl acrylateNaCl (electrochemical)MeOHRoom Temp.31[11][18]

Experimental Protocols

Protocol 1: Dehydration of this compound to Benzonitrile using BOP Reagent

Materials:

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure: [13]

  • In an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Add BOP reagent (2.0 mmol) to the solution and stir the mixture at room temperature for 5 minutes.

  • Add DBU (2.3 mmol) dropwise to the stirring mixture over 2 minutes. The reaction mixture should become a clear, homogeneous solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with water (2 x) followed by brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure benzonitrile.

Protocol 2: Beckmann Rearrangement of this compound to Benzamide

General Procedure using a solid acid catalyst (e.g., Cu/SBA-15): [6] Materials:

  • This compound

  • Cu/SBA-15 catalyst

  • Appropriate solvent (or solvent-free)

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a round-bottom flask, place this compound and the Cu/SBA-15 catalyst.

  • If a solvent is used, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Extract the product with EtOAc.

  • Filter the catalyst and wash it with EtOAc.

  • Combine the organic fractions and remove the solvent under reduced pressure to obtain the crude benzamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of N-Phenylbenzamide from this compound and Iodobenzene

Materials: [15][16]

  • This compound

  • Iodobenzene

  • Potassium carbonate (K₂CO₃)

  • CuO/PCM catalyst

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of this compound (3 mmol) and iodobenzene (1 mmol) in toluene (3.0 mL), add the CuO/PCM catalyst (0.25 mol %) and K₂CO₃ (4 mmol).

  • Reflux the mixture for 16 hours under air.

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-phenylbenzamide.

Protocol 4: Synthesis of 3-Phenyl-5-(substituted)isoxazoline via 1,3-Dipolar Cycloaddition

Materials: [17]

  • This compound

  • Alkene (e.g., Styrene)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the alkene (1.2 mmol) in CH₂Cl₂.

  • Add HTIB (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired isoxazoline.

Visualizations

Reaction Mechanisms and Workflows

Dehydration_of_this compound This compound This compound intermediate Protonated this compound This compound->intermediate + H⁺ benzonitrile Benzonitrile intermediate->benzonitrile - H₂O water H₂O intermediate->water

Caption: Dehydration of this compound to benzonitrile.

Beckmann_Rearrangement This compound This compound protonated_oxime Protonated Oxime This compound->protonated_oxime + H⁺ nitrilium_ion Nitrilium Ion protonated_oxime->nitrilium_ion Rearrangement - H₂O imidic_acid Imidic Acid nitrilium_ion->imidic_acid + H₂O benzamide Benzamide imidic_acid->benzamide Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Dipolar_Cycloaddition_Workflow start Start dissolve Dissolve this compound and Alkene in Solvent start->dissolve add_reagent Add Nitrile Oxide Generating Reagent dissolve->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor Reaction (TLC) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify end Isoxazoline Product purify->end

Caption: Experimental workflow for 1,3-dipolar cycloaddition.

References

Application of Benzaldoxime in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime, a simple yet versatile organic compound, serves as a crucial building block in the intricate world of pharmaceutical synthesis. Its unique chemical architecture, featuring a reactive oxime functional group attached to a benzene ring, allows for its participation in a wide array of chemical transformations. This versatility makes it an indispensable intermediate in the construction of complex molecular frameworks, particularly nitrogen-containing heterocycles, which are prevalent in a vast number of therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of various classes of pharmaceuticals.

Core Applications of this compound in Pharmaceutical Synthesis

This compound's utility in pharmaceutical synthesis primarily stems from its ability to act as a precursor to several key reactive intermediates and structural motifs. The main applications can be categorized as follows:

  • Synthesis of Isoxazolines and Isoxazoles: this compound is a common starting material for the 1,3-dipolar cycloaddition reaction to generate isoxazoline and isoxazole rings. These five-membered heterocycles are core structures in a variety of pharmaceuticals, including anti-inflammatory, anticonvulsant, and antimicrobial agents.

  • Beckmann Rearrangement to Benzamide: Under acidic conditions, this compound undergoes a Beckmann rearrangement to form benzamide. Benzamide and its derivatives are important pharmacophores found in a range of drugs, including anticonvulsants and antipsychotics.

  • Synthesis of Oxadiazoles: this compound can be a precursor for the synthesis of 1,2,4-oxadiazoles, another important heterocyclic scaffold in medicinal chemistry with applications as bioisosteres for amides and esters, offering improved metabolic stability.

  • Precursor to Steroidal Derivatives: this compound has been utilized in the synthesis of modified steroids, such as 11-benzaldoxim-estradiene derivatives, which have shown potent antigestagenic effects, highlighting its role in developing hormone-modulating therapies.[1]

Application 1: Synthesis of Isoxazoline-Containing Pharmaceuticals

Isoxazoline derivatives synthesized from this compound have shown significant promise as a new class of pharmaceuticals, particularly as anticonvulsants and selective COX-2 inhibitors.

Signaling Pathway of Isoxazoline-Based Anticonvulsants

Many isoxazoline-based anticonvulsants exert their effect by modulating the activity of GABA (gamma-aminobutyric acid) and glutamate-gated chloride channels in the central nervous system.[2][3] By inhibiting these channels, they reduce neuronal excitability, thereby preventing the excessive firing of neurons that leads to seizures.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate Release Glut_R Glutamate Receptor (Chloride Channel) Glutamate->Glut_R Binds GABA_R GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization GABA_R->Hyperpolarization Leads to Glut_R->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Isoxazoline Isoxazoline Drug (from this compound) Isoxazoline->GABA_R Inhibits Isoxazoline->Glut_R Inhibits

Mechanism of Isoxazoline Anticonvulsants
Experimental Protocol: Synthesis of a Generic Isoxazoline Derivative for Anticonvulsant Screening

This protocol describes a general method for the synthesis of 3-aryl-5-substituted isoxazolines via a 1,3-dipolar cycloaddition reaction.

Reaction Scheme:

Materials:

  • Substituted this compound (1.0 eq)

  • Alkene (e.g., styrene, 1.1 eq)

  • Chloramine-T trihydrate (1.1 eq)

  • Ethanol

Procedure:

  • To a solution of the substituted this compound (10 mmol) in ethanol (50 mL), add the alkene (11 mmol).

  • To this mixture, add Chloramine-T trihydrate (11 mmol) portion-wise over 10 minutes with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3-5 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isoxazoline derivative.

Quantitative Data for Representative Isoxazoline Synthesis: [4]

EntryThis compound DerivativeAlkeneYield (%)
12,4-Dimethoxythis compound4-Allyl-2-methoxyphenol82
2Naphthaldehyde oxime4-Allyl-2-methoxyphenol78

Application 2: Beckmann Rearrangement for the Synthesis of Benzamide Derivatives

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[5] This transformation is valuable in pharmaceutical synthesis for accessing the benzamide scaffold.

Experimental Workflow: Beckmann Rearrangement of this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Reaction_Vessel Reaction Vessel (Heated) This compound->Reaction_Vessel Acid Acid Catalyst (e.g., H2SO4) Acid->Reaction_Vessel Quenching Quenching (e.g., with ice-water) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Washing Washing (with cold water) Filtration->Washing Drying Drying Washing->Drying Benzamide Benzamide Drying->Benzamide

Workflow for Benzamide Synthesis
Experimental Protocol: Synthesis of Benzamide from this compound

Materials:

  • This compound (10.0 g, 82.5 mmol)

  • Concentrated Sulfuric Acid (20 mL)

Procedure:

  • Carefully add this compound (10.0 g) in small portions to concentrated sulfuric acid (20 mL) while cooling the mixture in an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour.

  • Pour the reaction mixture carefully onto crushed ice (200 g).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude benzamide from hot water to obtain pure white crystals.

  • Dry the crystals in a desiccator.

Quantitative Data:

ReactantProductTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound (10.0 g)Benzamide9.998.5 - 9.085 - 90

Application 3: Synthesis of 11-Benzaldoxim-Estradiene Derivatives as Progesterone Receptor Antagonists

This compound can be incorporated into complex steroidal structures to create potent pharmaceutical agents. A notable example is the synthesis of 11-benzaldoxim-estradiene derivatives, which have demonstrated significant antigestagenic activity, making them promising candidates for development as progesterone receptor antagonists.[1][6]

Logical Relationship: Drug Development Pathway

G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_outcome Outcome Estradiene_Ketone Estradiene Ketone Precursor Benzaldoxime_Derivative 11-Benzaldoxim-Estradiene Derivative Estradiene_Ketone->Benzaldoxime_Derivative Reaction with Hydroxylamine Hydroxylamine Hydroxylamine->Benzaldoxime_Derivative Forms Oxime Binding_Assay Progesterone Receptor Binding Assay Benzaldoxime_Derivative->Binding_Assay Functional_Assay Antigestagenic Activity Functional Assay Binding_Assay->Functional_Assay Leads to Lead_Compound Lead Compound for Antiprogestin Drug Development Functional_Assay->Lead_Compound

Development of Estradiene-Based Drugs
Experimental Protocol: General Synthesis of an 11-Benzaldoxim-Estradiene Derivative

This protocol outlines the general steps for the synthesis of an 11-benzaldoxim-estradiene derivative from the corresponding 11-keto-estradiene precursor.

Materials:

  • 11-Keto-estradiene derivative (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve the 11-keto-estradiene derivative (5 mmol) in a mixture of ethanol (50 mL) and pyridine (10 mL).

  • Add hydroxylamine hydrochloride (7.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water (200 mL).

  • Collect the precipitate by vacuum filtration and wash it with water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 11-benzaldoxim-estradiene derivative.

Note: The specific reaction conditions and purification methods will vary depending on the exact structure of the estradiene starting material.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to readily participate in cycloaddition reactions and undergo rearrangements provides synthetic chemists with efficient routes to a diverse array of heterocyclic scaffolds and functional groups that are central to the design of new therapeutic agents. The protocols and data presented herein offer a glimpse into the broad applicability of this compound and serve as a foundation for further exploration and innovation in drug discovery and development.

References

Application Notes and Protocols: The Role of Benzaldoxime Derivatives in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzaldoxime and its derivatives are versatile chemical intermediates that play a crucial role in the development of modern agrochemicals. Their molecular structure serves as a valuable building block for the synthesis of a variety of active ingredients in pesticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of a key organophosphate insecticide, Phoxim, starting from a this compound-related precursor. These protocols are intended for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Application: Synthesis of the Organophosphate Insecticide Phoxim

Phoxim is a broad-spectrum organophosphate insecticide used to control a range of pests in agriculture. Its synthesis utilizes an α-cyanothis compound intermediate, which is closely related to this compound. The following sections detail the synthetic pathway and provide a comprehensive experimental protocol.

Quantitative Data Summary

The synthesis of Phoxim from its precursors can be summarized in the following three main steps, with the corresponding quantitative data presented for clarity and comparison.

StepReactionKey Reagents & ConditionsReaction TimeYield (%)
1Synthesis of α-cyanobenzaldehyde oximeBenzaldehyde, Hydroxylamine hydrochloride, 12 M HCl, H₂O, -5 to 5 °C30 minutes90
2Formation of Sodium α-cyanobenzaldehyde oximeα-cyanobenzaldehyde oxime, NaOH, 60 °C6 hours90
3Synthesis of PhoximSodium α-cyanobenzaldehyde oxime, Diethylthiophosphoryl chloride, 30% NaOH, 45-55 °C2-3 hours90
Overall Total Synthesis ~72.9
Experimental Workflow Diagram

The logical flow of the synthesis of Phoxim is depicted in the following diagram, outlining the progression from starting materials to the final active ingredient.

SynthesisWorkflow cluster_step1 Step 1: α-cyanobenzaldehyde oxime Synthesis cluster_step2 Step 2: Sodium Oxime Formation cluster_step3 Step 3: Phoxim Synthesis Benzaldehyde Benzaldehyde Step1_Reaction Reaction (-5 to 5 °C, 30 min) Benzaldehyde->Step1_Reaction Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Step1_Reaction alpha_cyano_oxime α-cyanobenzaldehyde oxime Step1_Reaction->alpha_cyano_oxime Yield: 90% Step2_Reaction Reaction (60 °C, 6 h) alpha_cyano_oxime->Step2_Reaction NaOH_1 NaOH NaOH_1->Step2_Reaction Sodium_Oxime Sodium α-cyanobenzaldehyde oxime Step2_Reaction->Sodium_Oxime Yield: 90% Step3_Reaction Reaction (45-55 °C, 2-3 h) Sodium_Oxime->Step3_Reaction Diethylthiophosphoryl_chloride Diethylthiophosphoryl chloride Diethylthiophosphoryl_chloride->Step3_Reaction NaOH_2 30% NaOH NaOH_2->Step3_Reaction Phoxim Phoxim (Final Product) Step3_Reaction->Phoxim Yield: 90%

Caption: Synthetic pathway for the insecticide Phoxim.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Phoxim.

Protocol 1: Synthesis of α-cyanobenzaldehyde oxime
  • Reagent Preparation:

    • Prepare a solution of hydroxylamine hydrochloride in water.

    • Have concentrated (12 M) hydrochloric acid ready.

    • Ensure benzaldehyde is of appropriate purity.

  • Reaction Procedure:

    • In a reaction vessel equipped with a stirrer and cooling bath, combine benzaldehyde and the hydroxylamine hydrochloride solution.

    • Cool the mixture to a temperature range of -5 to 5 °C.

    • Slowly add 12 M hydrochloric acid to the reaction mixture while maintaining the temperature within the specified range.

    • Continue stirring for 30 minutes.

  • Workup and Purification:

    • After the reaction is complete, the product will precipitate.

    • Isolate the solid product by filtration.

    • Wash the collected solid with cold water to remove any remaining acid and salts.

    • Dry the purified α-cyanobenzaldehyde oxime. The expected yield is approximately 90%.[1][2]

Protocol 2: Formation of Sodium α-cyanobenzaldehyde oxime
  • Reagent Preparation:

    • Prepare an aqueous solution of sodium hydroxide (NaOH).

  • Reaction Procedure:

    • In a suitable reaction vessel, dissolve the α-cyanobenzaldehyde oxime from the previous step in an appropriate solvent.

    • Add the NaOH solution to the vessel.

    • Heat the mixture to 60 °C with continuous stirring.

    • Maintain the reaction at this temperature for 6 hours to ensure complete formation of the sodium salt.

  • Isolation:

    • After 6 hours, the sodium salt of the oxime can be isolated. Depending on the solvent used, this may involve precipitation and filtration, or removal of the solvent under reduced pressure. The expected yield for this step is around 90%.[1][2]

Protocol 3: Synthesis of Phoxim
  • Reagent Preparation:

    • Prepare a 30% aqueous solution of sodium hydroxide.

    • Handle diethylthiophosphoryl chloride with care in a well-ventilated fume hood, as it is a hazardous reagent.

  • Reaction Procedure:

    • In a reaction vessel, dissolve the sodium α-cyanobenzaldehyde oxime in a suitable solvent.

    • Add the 30% NaOH solution.

    • Slowly add diethylthiophosphoryl chloride to the mixture while maintaining the temperature between 45-55 °C.

    • Stir the reaction mixture vigorously for 2-3 hours within this temperature range.

  • Workup and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The organic layer containing Phoxim is then separated.

    • Wash the organic layer with water to remove any inorganic impurities.

    • The crude Phoxim can be purified further if necessary, for example, by vacuum distillation or chromatography. The expected yield of Phoxim is approximately 90%, contributing to an overall synthesis yield of around 72.9%.[1][2]

The synthesis of the insecticide Phoxim serves as a practical example of the utility of this compound-related structures in the agrochemical industry. The provided protocols offer a detailed guide for the laboratory-scale synthesis of this important compound, highlighting the reaction conditions and expected yields. These methodologies can be adapted and optimized for the synthesis of other agrochemicals derived from this compound and its analogs, underscoring the significance of this chemical class in crop protection.

References

Application Notes and Protocols: Benzaldoxime as an Industrial Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzaldoxime as an antioxidant in various industrial applications. This document details the mechanisms of action, experimental protocols for performance evaluation, and quantitative data where available.

Application in Paints and Coatings: Anti-Skinning Agent

This compound is widely employed as an anti-skinning agent in air-drying paints, varnishes, and inks that cure through oxidative polymerization.[1][2][3][4] Skinning is the formation of an insoluble film on the surface of the coating upon exposure to air during storage.[1][2]

Mechanism of Action: The anti-skinning effect of this compound is attributed to two primary mechanisms:

  • Radical Scavenging: During the autoxidation process of drying oils, free radicals are generated. This compound acts as a radical scavenger, reacting with these free radicals to inhibit premature polymerization on the paint surface.[1]

  • Complexation with Metal Driers: Oxidative drying is catalyzed by metal salts, known as driers (e.g., cobalt-based). This compound can form a complex with these metal driers, temporarily deactivating them in the can.[2][5] Upon application, the volatile this compound evaporates, releasing the drier to facilitate the curing process.[2]

Typical Dosage: The recommended addition level of this compound as an anti-skinning agent is typically between 0.1% and 0.3% of the total paint formulation.[2]

Experimental Protocol: Evaluation of Anti-Skinning Performance

This protocol provides a method to assess the effectiveness of this compound in preventing skin formation in an alkyd-based paint formulation.

Materials:

  • Alkyd resin-based paint formulation (without anti-skinning agent)

  • This compound

  • Paint containers (e.g., 250 ml cans)

  • Spatula or stirring rod

  • Controlled temperature and humidity chamber

Procedure:

  • Prepare a control sample of the paint without any anti-skinning agent.

  • Prepare test samples by adding varying concentrations of this compound (e.g., 0.1%, 0.2%, 0.3% by weight) to the paint. Ensure thorough mixing.

  • Fill the paint containers to approximately 90% capacity with the control and test samples, leaving a headspace of air.

  • Seal the containers and store them in a controlled environment (e.g., 25°C and 50% relative humidity).

  • Visually inspect the surface of the paint for skin formation at regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks).

  • Record the time taken for a skin to form on the surface of each sample. The effectiveness of this compound is determined by the delay or prevention of skin formation compared to the control.

Data Presentation:

This compound Concentration (% w/w)Time to Skin FormationObservations
0 (Control)
0.1
0.2
0.3

Logical Workflow for Anti-Skinning Agent Evaluation

G cluster_prep Sample Preparation cluster_storage Storage and Observation cluster_analysis Data Analysis Prepare Control Paint Prepare Control Paint Store in Controlled Environment Store in Controlled Environment Prepare Control Paint->Store in Controlled Environment Prepare Test Paints with this compound Prepare Test Paints with this compound Prepare Test Paints with this compound->Store in Controlled Environment Periodic Visual Inspection Periodic Visual Inspection Store in Controlled Environment->Periodic Visual Inspection Record Skin Formation Time Record Skin Formation Time Periodic Visual Inspection->Record Skin Formation Time Compare with Control Compare with Control Record Skin Formation Time->Compare with Control

Caption: Workflow for evaluating anti-skinning agents.

Application as a Corrosion Inhibitor

This compound and its derivatives can function as corrosion inhibitors, particularly for metals like steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier.

Mechanism of Action: The corrosion inhibition mechanism of this compound involves the following steps:

  • Adsorption: The this compound molecule, containing heteroatoms (N, O) and a π-electron-rich benzene ring, adsorbs onto the metal surface.

  • Film Formation: This adsorption creates a protective film that isolates the metal from the corrosive medium.

  • Anodic and Cathodic Inhibition: this compound can act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Electrochemical Methods)

This protocol outlines the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to quantify the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • Platinum or graphite rod (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with EIS capability

  • Electrochemical cell

Procedure:

  • Electrode Preparation: Polish the mild steel coupons to a mirror finish, degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution. Create test solutions by dissolving various concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the HCl solution.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode.

    • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion current density (i_corr) with and without the inhibitor. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100

    • From the EIS data, determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100

Data Presentation:

This compound Concentration (ppm)i_corr (μA/cm²)IE% (Polarization)R_ct (Ω·cm²)IE% (EIS)
0 (Blank)--
50
100
200
500

Experimental Workflow for Corrosion Inhibition Testing

G cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis & Results Prepare Electrodes Prepare Electrodes Stabilize OCP Stabilize OCP Prepare Electrodes->Stabilize OCP Prepare Electrolyte Prepare Electrolyte Prepare Electrolyte->Stabilize OCP Potentiodynamic Polarization Potentiodynamic Polarization Stabilize OCP->Potentiodynamic Polarization EIS EIS Stabilize OCP->EIS Calculate Inhibition Efficiency Calculate Inhibition Efficiency Potentiodynamic Polarization->Calculate Inhibition Efficiency EIS->Calculate Inhibition Efficiency Generate Tables and Plots Generate Tables and Plots Calculate Inhibition Efficiency->Generate Tables and Plots

Caption: Workflow for corrosion inhibition testing.

Application in Polymers: Stabilization against Thermo-oxidative Degradation

This compound can be incorporated into polymers such as plastics and rubber to protect them from degradation caused by heat and oxygen during processing and service life.

Mechanism of Action: The primary antioxidant mechanism of this compound in polymers is as a radical scavenger. During thermo-oxidative degradation, polymer chains react with oxygen to form peroxy radicals, which propagate a chain reaction leading to bond scission and loss of mechanical properties. This compound can donate a hydrogen atom to these peroxy radicals, neutralizing them and terminating the degradation chain reaction.

Experimental Protocol: Evaluation of Antioxidant Performance in Polymers (Oxidative Induction Time)

Oxidative Induction Time (OIT) is a common method to assess the effectiveness of antioxidants in polymers using Differential Scanning Calorimetry (DSC). A longer OIT indicates better resistance to oxidation.

Materials and Equipment:

  • Polymer (e.g., polypropylene) without antioxidant

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Sample pans

  • Oxygen and Nitrogen gas supplies

Procedure:

  • Prepare a control sample of the neat polymer.

  • Prepare test samples by melt-blending the polymer with different concentrations of this compound (e.g., 0.1%, 0.25%, 0.5% by weight).

  • Accurately weigh a small amount (5-10 mg) of the control and each test sample into a DSC sample pan.

  • Place the sample in the DSC cell.

  • Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.

  • Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Data Presentation:

This compound Concentration (% w/w)Oxidative Induction Time (OIT) at 200°C (minutes)
0 (Control)
0.1
0.25
0.5

Radical Scavenging Mechanism of this compound

G cluster_propagation Chain Propagation cluster_termination Chain Termination by this compound P• Polymer Radical POO• Peroxy Radical P•->POO• + O2 O2 Oxygen POOH Hydroperoxide POO•->POOH + PH P•_2 Polymer Radical POO•->P•_2 + PH PH Polymer Chain POO•_term Peroxy Radical POOH_term Hydroperoxide POO•_term->POOH_term + this compound (BZ-NOH) BZ-NO• Stable Radical POO•_term->BZ-NO• BZ-NOH This compound

Caption: this compound terminates radical chain propagation.

Application as an Oxygen Scavenger in Boiler Water Treatment

Dissolved oxygen in boiler feedwater is a primary cause of corrosion.[6] Oximes, including this compound, can be used as oxygen scavengers to chemically remove dissolved oxygen.

Mechanism of Action: this compound reacts with dissolved oxygen in the boiler water, converting it into harmless byproducts. This reaction is more effective at the elevated temperatures and pressures found in boiler systems.

Typical Dosage: The amount of oxime required is typically around 3-5 parts by weight for every 1 part by weight of dissolved oxygen.[7] In practice, the dosage is often calculated based on the volume of water being treated, ranging from 0.1 to 500 ppm.[7]

Experimental Protocol: Evaluation of Oxygen Scavenging Capacity

This protocol describes a method to determine the oxygen scavenging capacity of this compound in an aqueous solution using a dissolved oxygen (DO) probe.

Materials and Equipment:

  • Deionized water

  • This compound

  • Dissolved Oxygen (DO) meter and probe

  • Sealed reaction vessel with a port for the DO probe and injection

  • Stirrer

  • Nitrogen gas for deoxygenation (optional)

Procedure:

  • Calibrate the DO probe according to the manufacturer's instructions.

  • Fill the reaction vessel with a known volume of deionized water.

  • If starting with low oxygen levels is desired, sparge the water with nitrogen to reduce the initial DO concentration. Otherwise, start with air-saturated water.

  • Seal the vessel and allow the DO reading to stabilize while stirring.

  • Inject a known concentration of a this compound solution into the vessel.

  • Record the dissolved oxygen concentration over time.

  • The rate of oxygen depletion is an indicator of the scavenging efficiency.

Data Presentation:

Time (minutes)Dissolved Oxygen (mg/L)
0
5
10
15
30
60

Oxygen Scavenging Experimental Workflow

G cluster_setup Experimental Setup cluster_reaction Scavenging Reaction cluster_analysis Data Analysis Calibrate DO Probe Calibrate DO Probe Prepare Aqueous Solution Prepare Aqueous Solution Calibrate DO Probe->Prepare Aqueous Solution Stabilize Initial DO Stabilize Initial DO Prepare Aqueous Solution->Stabilize Initial DO Inject this compound Inject this compound Stabilize Initial DO->Inject this compound Monitor DO over Time Monitor DO over Time Inject this compound->Monitor DO over Time Plot DO vs. Time Plot DO vs. Time Monitor DO over Time->Plot DO vs. Time Determine Scavenging Rate Determine Scavenging Rate Plot DO vs. Time->Determine Scavenging Rate

Caption: Workflow for oxygen scavenger evaluation.

References

Application Notes and Protocols for the Analytical Determination of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime is a chemical compound with the formula C₆H₅CH=NOH. It exists as two geometric isomers, (E)-benzaldoxime and (Z)-benzaldoxime. As an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, its accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments.[1] This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

General Analytical Workflow

The selection of an appropriate analytical method for the determination of this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. A general workflow for the analysis of this compound is depicted below.

General Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS UVVis UV-Vis Filtration->UVVis Quantification Quantification HPLC->Quantification GCMS->Quantification UVVis->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation and quantification.[2]

Application Note

This HPLC method is suitable for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column and a simple isocratic mobile phase, providing good resolution and peak shape. Detection is typically performed using a UV detector.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

*For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data

The following table summarizes representative performance characteristics for an HPLC method for an oxime-containing compound, which can be used as a benchmark for this compound analysis.[2]

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Range 80-120% of test concentration1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.5 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.8%

HPLC Workflow Diagram

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weigh Sample/Standard Dissolve in Mobile Phase Dilute to Concentration Filter (0.45 µm) Injector Autosampler (Inject 20 µL) Prep->Injector MobilePhase Mobile Phase Reservoir (ACN:H2O:Acid) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Pump->Injector Column C18 Column (25°C) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantify Quantify this compound Calibration->Quantify

Caption: HPLC experimental workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] It offers high sensitivity and specificity, making it suitable for trace-level analysis of this compound.[4]

Application Note

This GC-MS method is applicable for the determination of this compound in various matrices. Due to the polar nature of the oxime group, derivatization may sometimes be employed to improve volatility and chromatographic performance, although direct analysis is also possible.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • This compound reference standard

  • Methanol or Acetone (GC grade)

  • Helium (carrier gas, high purity)

3. Chromatographic Conditions:

ParameterCondition
Column Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial: 100 °C, hold for 2 min\nRamp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity

4. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol or acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve or extract the sample in a suitable solvent to achieve a concentration within the linear range of the method.

Quantitative Data

The following table provides representative performance characteristics for a GC-MS method for a similar compound, which can serve as a guideline for this compound analysis.[5]

Validation ParameterRepresentative Performance
Linearity (Correlation Coefficient, R²) > 0.99
Precision (%RSD) < 15%
Limit of Detection (LOD) Low µg/L to ng/L range
Limit of Quantitation (LOQ) µg/L range
Accuracy (% Recovery) 85 - 115%

GC-MS Workflow Diagram

GC-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve/Extract Sample in Organic Solvent Injector GC Inlet (250°C) Inject 1 µL Prep->Injector Column GC Column (DB-5ms) Temperature Program Injector->Column IonSource Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum Detector->MassSpec Quantify Quantification (SIM/Scan) TIC->Quantify MassSpec->Quantify

References

Application Notes and Protocols for Benzaloxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldoxime derivatives are a versatile class of organic compounds characterized by a C=N-OH functional group attached to a benzene ring. This structural motif imparts a wide range of biological activities, making them promising candidates for drug discovery and development. These derivatives have garnered significant attention for their potential applications in medicine and agriculture, demonstrating activities including antimicrobial, anticancer, and enzyme inhibition. This document provides a comprehensive overview of the applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

I. Antimicrobial Applications

This compound derivatives have shown notable efficacy against various microbial pathogens, including bacteria and fungi. The antimicrobial activity is often influenced by the nature and position of substituents on the benzene ring.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted this compound derivatives against a selection of microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzaldehyde oximeCandida albicans62.5 - 500[1]
Benzaldehyde oximeAspergillus niger125 - 500[1]
Substituted BenzaldoximesBacillus subtilis> 500[1]
Substituted BenzaldoximesStaphylococcus aureus> 500[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

  • Microbial Culture: Grow microbial strains in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

  • Growth Medium: Appropriate sterile broth for the specific microorganism.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the prepared microbial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

3. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare this compound Derivative Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_culture Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_culture->inoculation serial_dilution->inoculation incubate Incubate at Appropriate Temperature and Duration inoculation->incubate controls Include Positive and Negative Controls controls->incubate read_results Visually Inspect for Microbial Growth incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anticancer Applications

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde derivative 29 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 17 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 26 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 27 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 28 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 30 HL-60 (Human leukemia)1-10[2]
Benzyloxybenzaldehyde derivative 31 HL-60 (Human leukemia)1-10[2]
Benzimidazole derivative C1 T98G (Glioblastoma)< 50 µg/mL[3]
Benzimidazole derivative D1 PC3 (Prostate Cancer)< 50 µg/mL[3]
Benzimidazole derivative 10 MDA-MB-231 (Breast Cancer)0.33[4]
Benzimidazole derivative 13 SKOV3 (Ovarian Cancer)0.38[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound derivatives on cancer cells.

1. Cell Seeding:

  • Culture cancer cells in a suitable medium in a 96-well plate at an appropriate density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

This compound derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Derivatives Bax Bax/Bak Activation This compound->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition This compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito regulates CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

III. Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.

Quantitative Enzyme Inhibition Data

The following table shows the IC50 values for the inhibition of acetylcholinesterase by selected this compound derivatives.

Compound/DerivativeEnzymeIC50 (µM)Reference
Benzimidazole-based derivative 3 Acetylcholinesterase0.050 ± 0.001
Benzimidazole-based derivative 3 Butyrylcholinesterase0.080 ± 0.001
Donepezil (Standard)Acetylcholinesterase0.016 ± 0.12
Donepezil (Standard)Butyrylcholinesterase0.30 ± 0.010
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the measurement of acetylcholinesterase (AChE) inhibition using Ellman's method.

1. Reagent Preparation:

  • AChE Solution: Prepare a solution of AChE from a suitable source (e.g., electric eel) in a phosphate buffer.

  • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATCI) in buffer.

  • Ellman's Reagent: Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

  • Test Compounds: Prepare serial dilutions of the this compound derivatives.

2. Assay Procedure:

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE solution to each well and incubate for a short period.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the control (reaction without inhibitor).

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Logical Diagram: Enzyme Inhibition Assay Workflow

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) start->prep_reagents plate_setup Set up 96-Well Plate (Buffer, DTNB, Inhibitor) prep_reagents->plate_setup add_enzyme Add Acetylcholinesterase (AChE) plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add Acetylthiocholine Iodide (ATCI) pre_incubation->add_substrate read_absorbance Measure Absorbance at 412 nm add_substrate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end_node End determine_ic50->end_node

Caption: Workflow for the acetylcholinesterase inhibition assay.

IV. Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is the condensation reaction between a substituted benzaldehyde and hydroxylamine hydrochloride in the presence of a base.

General Experimental Protocol for Synthesis

1. Materials:

  • Substituted benzaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Base (e.g., sodium hydroxide, sodium carbonate, or pyridine)

  • Solvent (e.g., ethanol, methanol, or water)

2. Procedure:

  • Dissolve the substituted benzaldehyde in the chosen solvent in a round-bottom flask.

  • In a separate container, dissolve hydroxylamine hydrochloride and the base in the solvent.

  • Add the hydroxylamine solution to the benzaldehyde solution dropwise with stirring.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by various methods, such as precipitation by adding water, followed by filtration, or by extraction with an organic solvent.

  • The crude product is then purified by recrystallization from a suitable solvent.

Logical Diagram: Synthesis Workflow

G start Start dissolve_reactants Dissolve Substituted Benzaldehyde and Hydroxylamine Hydrochloride in Solvent start->dissolve_reactants add_base Add Base to the Reaction Mixture dissolve_reactants->add_base reaction Stir at Room Temperature or Reflux add_base->reaction monitor_reaction Monitor Reaction by TLC reaction->monitor_reaction workup Reaction Work-up (Precipitation/Extraction) monitor_reaction->workup purification Purify by Recrystallization workup->purification characterization Characterize Product (NMR, IR, Mass Spec) purification->characterization end_node End characterization->end_node

References

Application Notes and Protocols: The Beckmann Rearrangement of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a powerful and versatile named reaction in organic chemistry that facilitates the conversion of an oxime to an amide. This transformation is of significant interest in the synthesis of fine chemicals and pharmaceuticals, as the resulting amide functionality is a cornerstone of many biologically active molecules. This document provides detailed application notes and protocols for the Beckmann rearrangement of benzaldoxime to benzamide, a model system that illustrates the utility and scope of this reaction.

The rearrangement is typically catalyzed by acids, with common reagents including Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), as well as Lewis acids and other activating agents. The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, leading to a nitrilium ion intermediate. Subsequent hydration yields the corresponding amide.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency, yield, and compatibility with various functional groups. These notes will explore several catalytic systems for the Beckmann rearrangement of this compound, providing quantitative data, detailed experimental protocols, and visualizations to aid researchers in the practical application of this important transformation.

Data Presentation: Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the Beckmann rearrangement of this compound to benzamide, providing a comparative overview of their efficacy under different reaction conditions.

Catalyst SystemSubstrateSolventTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)Benzophenone OximeNeat602 h56.65[1]
Cyanuric Chloride / ZnCl₂Benzophenone OximeAcetonitrileReflux2 h96[2]
Cu/SBA-15This compoundSolvent-free--High[3]
Photochemical (Direct Irradiation)This compoundAcetic Acid--Quantum Yield: 0.034[4]

Note: Data for some catalysts with this compound is limited in the readily available literature; therefore, data for the analogous substrate benzophenone oxime is included for a broader comparative perspective. "High" is a qualitative descriptor based on general literature observations.

Experimental Protocols

Protocol 1: Beckmann Rearrangement of this compound using Polyphosphoric Acid (PPA)

This protocol is adapted from the procedure for the rearrangement of substituted benzaldehyde oximes.

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.

  • Heat the reaction mixture with stirring to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water to precipitate the product.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude benzamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure benzamide.

Protocol 2: Beckmann Rearrangement of this compound using Cyanuric Chloride and Zinc Chloride

This protocol is adapted from the general method for the liquid-phase Beckmann rearrangement using cyanuric chloride.[2]

Materials:

  • This compound

  • Cyanuric chloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux reactions

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2 mmol) and anhydrous acetonitrile (4 mL).

  • Add cyanuric chloride (e.g., 5 mol%, 0.1 mmol) and anhydrous zinc chloride (e.g., 1-2 mol%) to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Photochemical Beckmann Rearrangement of this compound

This protocol is based on the principles of direct irradiation of aryl aldoximes.[4]

Materials:

  • This compound

  • Glacial acetic acid

  • Photoreactor with a suitable UV lamp (e.g., mercury lamp)

  • Quartz reaction vessel

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound in glacial acetic acid in a quartz reaction vessel.

  • Place the vessel in a photoreactor and irradiate with a UV lamp. The specific wavelength and irradiation time will need to be optimized.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the formation of benzamide.

  • Upon completion or reaching the desired conversion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Beckmann Rearrangement Mechanism

The following diagram illustrates the acid-catalyzed Beckmann rearrangement of this compound to benzamide.

G Acid-Catalyzed Beckmann Rearrangement of this compound cluster_0 Step 1: Protonation cluster_1 Step 2: Rearrangement & Water Elimination cluster_2 Step 3: Hydration cluster_3 Step 4: Deprotonation & Tautomerization This compound This compound protonated_oxime Protonated Oxime This compound->protonated_oxime H+ nitrilium_ion Nitrilium Ion protonated_oxime->nitrilium_ion -[H2O] protonated_imidic_acid Protonated Imidic Acid nitrilium_ion->protonated_imidic_acid +H2O benzamide Benzamide protonated_imidic_acid->benzamide -H+ G Workflow for PPA-Catalyzed Beckmann Rearrangement start Start reactants Mix this compound and PPA start->reactants heat Heat to 100-120 °C reactants->heat monitor Monitor by TLC heat->monitor cool Cool and Quench with Ice Water monitor->cool neutralize Neutralize with NaHCO3 solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization dry->purify end Pure Benzamide purify->end

References

Troubleshooting & Optimization

Technical Support Center: Benzaldoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of benzaldoxime and improve yields.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can lead to lower than expected yields.

Issue 1: Low or No Product Yield

Possible CauseRecommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue until the benzaldehyde spot is no longer visible. - Increase Temperature: Gently heating the reaction mixture can help drive it to completion. For conventional methods, refluxing in ethanol is an option. Microwave-assisted synthesis can significantly shorten reaction times to as little as 3-5 minutes at temperatures between 70-110°C. - Ensure Adequate Mixing: Continuous and efficient stirring is crucial to ensure the reactants are in constant contact.
Incorrect pH The pH of the reaction is critical. When using hydroxylamine hydrochloride, a base is necessary to liberate the free hydroxylamine, which then acts as the nucleophile. - Use an Appropriate Base: Common bases include sodium hydroxide, sodium carbonate, or sodium acetate. - Control Base Addition: Add the base portion-wise to maintain optimal pH and control any exothermic reactions.
Sub-optimal Reagent Stoichiometry - Use a Slight Excess of Hydroxylamine: Employing a slight molar excess of hydroxylamine hydrochloride and the base can help ensure the complete conversion of benzaldehyde. A common molar ratio of benzaldehyde to hydroxylamine hydrochloride to a base like sodium carbonate is approximately 1:1.2:1.2.
**Poor Reagent Quality

Technical Support Center: Purification of Crude Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude benzaldoxime. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from unreacted starting materials, side reactions, and the inherent isomerism of the product. These can include:

  • Unreacted Benzaldehyde: If the oximation reaction does not go to completion, the starting aldehyde will be a primary impurity.

  • Excess Hydroxylamine: Depending on the reaction conditions, unreacted hydroxylamine may be present.

  • syn- and anti-isomers: Benzaldehyde oxime exists as two geometric isomers, (E) and (Z). The crude product is often a mixture of both.[1] While not always considered an impurity in the traditional sense, their presence can affect the compound's physical properties and reactivity. The (Z)-isomer is typically the major product in syntheses conducted at room temperature.[2]

  • Side Products: Byproducts from side reactions can also be present, although these will vary depending on the specific synthetic route employed.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white to pale yellow crystalline solid.[3] It exists as two isomers with different melting points:

  • (Z)-Benzaldoxime: ~33-36 °C

  • (E)-Benzaldoxime: ~133 °C

The commonly synthesized product is a mixture, which may present as a low-melting solid.[4]

Q3: Which purification techniques are most effective for crude this compound?

A3: The most common and effective methods for purifying crude this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system. Benzaldehyde oxime is soluble in polar solvents like ethanol and ether and slightly soluble in water.[4][5] A common method involves dissolving the crude product in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether) and then adding a less polar solvent in which it is less soluble (e.g., petroleum ether) to induce crystallization.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot primary solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system, add the second solvent (anti-solvent) dropwise until the solution becomes cloudy, then heat gently until it becomes clear again before allowing it to cool.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Recrystallization Issues

ProblemPossible Cause(s)Solution(s)
Product does not crystallize - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath or refrigerator.
Oily precipitate forms instead of crystals - The boiling point of the solvent is too high.- The product is "oiling out" due to a high concentration of impurities.- Use a lower-boiling point solvent or a different solvent system.- Consider purifying the crude product by column chromatography before recrystallization.
Low recovery of purified product - Too much solvent was used.- The product is too soluble in the chosen solvent at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Choose a solvent in which the product has lower solubility at room temperature.- Ensure the solution is thoroughly cooled to maximize crystal formation.
Colored impurities remain in the crystals - The impurity co-crystallizes with the product.- The crystals were not washed properly.- Add activated charcoal to the hot solution before filtering.- Wash the filtered crystals thoroughly with a small amount of cold, fresh solvent.

Table 1: Solvent Systems for Recrystallization of this compound

Solvent SystemNotes
Diethyl ether / Petroleum etherA commonly cited method. The crude product is dissolved in diethyl ether, and petroleum ether is added to induce crystallization.[5]
Ethanol / WaterBenzaldehyde oxime is soluble in ethanol. Water can be used as an anti-solvent.
Hot EthanolThe product can be recrystallized from hot ethanol.
Vacuum Distillation

Vacuum distillation is suitable for purifying liquids or low-melting solids that are thermally sensitive or have high boiling points at atmospheric pressure.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased to maintain a good vacuum.

  • Sample Preparation: Place the crude this compound in the distilling flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply the vacuum. The mixture may bubble as residual solvents and low-boiling impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle or an oil bath. The bath temperature should be about 20-30 °C higher than the expected boiling point of the this compound at that pressure.[6]

  • Distillation: Collect the fraction that distills at a constant temperature. This is the purified this compound.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Troubleshooting Vacuum Distillation Issues

ProblemPossible Cause(s)Solution(s)
Bumping or violent boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure smooth and even heating.- Use a magnetic stir bar for efficient stirring.
No distillation occurs - Vacuum is not low enough.- Temperature is too low.- Check for leaks in the system and ensure the vacuum pump is functioning correctly.- Gradually increase the heating bath temperature.
Product solidifies in the condenser - The condenser water is too cold.- The melting point of the compound is high relative to the condenser temperature.- Use room temperature water or drain the water from the condenser.
Boiling point is not stable - The pressure is fluctuating.- The mixture contains multiple components with close boiling points.- Ensure the vacuum is stable.- Consider using a fractionating column for better separation.

Table 2: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
14123
10118-120
6104

Note: Data compiled from various sources.[7][8]

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of this compound.

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Column Chromatography Issues

ProblemPossible Cause(s)Solution(s)
Poor separation of spots on TLC/column - Incorrect solvent system (eluent).- Adjust the polarity of the eluent. Test different ratios of hexane and ethyl acetate to achieve good separation.
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Co-elution of product and impurities - The loading of the crude product was too high.- The polarity difference between the product and impurity is small.- Use a larger column or load less crude material.- Try a different solvent system or a different stationary phase (e.g., alumina).
Streaking of spots on TLC/column - The compound is too polar for the silica gel.- The compound is acidic or basic.- Add a small amount of a more polar solvent like methanol to the eluent.- Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Table 3: TLC Mobile Phases for this compound Analysis

Mobile Phase (Hexane:Ethyl Acetate ratio)Expected Rf Range (Approximate)
9:10.1 - 0.3
4:10.3 - 0.5
1:10.6 - 0.8

Note: These are representative values and should be optimized for your specific crude mixture and TLC plates.

Visualizations

Experimental Workflow for Purification of Crude this compound

experimental_workflow Experimental Workflow for Purification of Crude this compound crude Crude this compound assess_purity Assess Purity (TLC) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Solid with few impurities distillation Vacuum Distillation assess_purity->distillation Liquid/Low-melting solid chromatography Column Chromatography assess_purity->chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product distillation->pure_product chromatography->pure_product characterization Characterization (MP, NMR, etc.) pure_product->characterization

Caption: A flowchart illustrating the general workflow for the purification of crude this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_recrystallization Troubleshooting Logic for Recrystallization cluster_no_crystals No Crystals cluster_oily Oily Precipitate cluster_impure Impure Product start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Do crystals form? cool->crystals_form oily_precipitate Oily precipitate? crystals_form->oily_precipitate No collect_crystals Collect crystals crystals_form->collect_crystals Yes evaporate Evaporate some solvent crystals_form->evaporate No seed Add seed crystal crystals_form->seed No re_cool Cool further (ice bath) crystals_form->re_cool No oily_precipitate->collect_crystals No change_solvent Change solvent oily_precipitate->change_solvent Yes pre_purify Pre-purify by chromatography oily_precipitate->pre_purify Yes check_purity Check purity (MP, TLC) collect_crystals->check_purity pure Pure? check_purity->pure end End pure->end Yes re_recrystallize Re-recrystallize pure->re_recrystallize No charcoal Use activated charcoal pure->charcoal No

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Benzaldoxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides troubleshooting guidance and answers to frequently asked questions for researchers encountering common side reactions during the synthesis of benzaldoxime.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

1. Issue: Significant formation of benzamide as a byproduct.

  • Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to benzamide, alongside my desired this compound product. What is causing this and how can I prevent it?

  • Answer: The formation of benzamide from this compound is a classic side reaction known as the Beckmann rearrangement .[1][2] This acid-catalyzed rearrangement converts an oxime into an amide.[3] The reaction is particularly favored by strong acids, high temperatures, or certain catalysts.[4][5]

    Troubleshooting Steps:

    • Control pH: The Beckmann rearrangement is acid-catalyzed.[2] Ensure that the reaction medium does not become overly acidic, especially during workup. The initial oximation is typically performed in the presence of a base to neutralize the HCl salt of hydroxylamine.[6]

    • Avoid Strong Acids: If your protocol requires an acidic catalyst for a subsequent step, consider using milder Lewis acids or avoiding high concentrations of protic acids like H₂SO₄.[3][4]

    • Temperature Management: High temperatures can promote the rearrangement. Conduct the reaction at the lowest effective temperature. The synthesis can proceed efficiently at room temperature.[1][7]

    • Reagent Choice: Certain reagents used to activate the oxime's hydroxyl group, such as tosyl chloride or phosphorus pentachloride, are known promoters of the Beckmann rearrangement.[3] If not essential for your synthesis, their use should be avoided.

2. Issue: Isolation of benzonitrile instead of this compound.

  • Question: My primary product is benzonitrile, not the expected oxime. Why did this happen?

  • Answer: Benzonitrile is formed via the dehydration of this compound.[1][7] This side reaction involves the elimination of a water molecule from the oxime.

    Troubleshooting Steps:

    • Avoid Dehydrating Conditions: If you are using a strong dehydrating agent (e.g., P₂O₅, Ac₂O) in a subsequent step, be aware that it can convert your product to the nitrile.[8]

    • Temperature Control: Excessive heat during the reaction or distillation can promote dehydration. If distillation is necessary for purification, perform it under reduced pressure to lower the boiling point.[6]

    • Solvent Choice: While less common, certain reaction conditions or solvents at high temperatures might favor dehydration.

3. Issue: Presence of unreacted benzaldehyde in the final product.

  • Question: After workup, I still have a significant amount of the starting benzaldehyde. How can I improve the conversion rate?

  • Answer: The presence of residual benzaldehyde can be due to incomplete reaction or hydrolysis of the this compound product back to the aldehyde.[1][7]

    Troubleshooting Steps:

    • Stoichiometry: Ensure that hydroxylamine is not the limiting reagent. A slight excess of hydroxylamine can help drive the reaction to completion.

    • Reaction Time: The reaction may require more time to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the benzaldehyde spot has disappeared before proceeding with the workup.[9]

    • pH during Workup: Hydrolysis of the oxime can occur under certain pH conditions. Maintain a neutral or slightly basic pH during aqueous workup steps to minimize the reversal of the reaction.

    • Reagent Purity: Verify the purity and activity of your benzaldehyde and hydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions during this compound synthesis?

    • A1: The most frequently encountered side reactions are the Beckmann rearrangement to form benzamide, dehydration to yield benzonitrile, and hydrolysis back to benzaldehyde.[1][3][7]

  • Q2: Does the geometry of the oxime (E/Z isomerism) matter?

    • A2: this compound exists as two geometric isomers, (E) and (Z).[10] The reaction of benzaldehyde with hydroxylamine typically produces a mixture of these isomers.[1][7] For many applications, this mixture is acceptable. However, in reactions like the Beckmann rearrangement, the group anti-periplanar to the hydroxyl group is the one that migrates, making the isomerism crucial for predicting the product.[3]

  • Q3: What is a typical yield for this compound synthesis?

    • A3: Yields can vary significantly based on the protocol. Standard laboratory preparations often report yields around 50-60%.[6][11] Optimized procedures, for instance, using microwave assistance or specific catalysts, can achieve much higher conversion rates, sometimes exceeding 90%.[12][13]

  • Q4: How critical is the choice of base in the reaction?

    • A4: The base is critical for neutralizing the acid (typically HCl) from the hydroxylamine hydrochloride salt, which liberates the free hydroxylamine needed for the reaction.[6] Common bases include sodium hydroxide, sodium carbonate, and sodium acetate.[6][12] The choice and amount of base can influence the reaction's pH, which in turn can affect side reactions like the Beckmann rearrangement.

Quantitative Data

The following table summarizes reported yields and product distributions under various experimental conditions.

Starting MaterialsBase/SolventConditionsProduct(s) & Yield/DistributionReference
Benzaldehyde, Hydroxylamine HClSodium Hydroxide / WaterShaking, cooling, CO₂ saturationThis compound (50% yield)[6]
Benzaldehyde, Hydroxylamine HClBase / MethanolRoom TemperatureZ-Benzaldoxime (82%), E-Benzaldoxime (9%)[1][7]
Benzaldehyde, Hydroxylamine HClAnhydrous Sodium Carbonate / EthanolMicrowave, 90°C, 300W, 5 min90.1% conversion rate[12]
Benzaldehyde, Hydroxylamine HClOxalic Acid / AcetonitrileRefluxThis compound (95% yield)[13]

Experimental Protocols

Key Experiment: Synthesis of this compound from Benzaldehyde and Hydroxylamine Hydrochloride

This protocol is adapted from a standard laboratory procedure.[6]

Materials:

  • Benzaldehyde (21 g)

  • Hydroxylamine hydrochloride (14 g)

  • Sodium hydroxide (14 g)

  • Water (40 mL + additional for redissolving)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source (e.g., dry ice or gas cylinder)

Procedure:

  • In a suitable flask, dissolve 14 g of sodium hydroxide in 40 mL of water.

  • Add 21 g of benzaldehyde to the sodium hydroxide solution and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. The reaction is exothermic, and the benzaldehyde will gradually be consumed.

  • Allow the mixture to cool. A crystalline mass of the sodium salt of the oxime should separate out.

  • Add a sufficient amount of water to redissolve the crystalline mass.

  • Pass carbon dioxide gas through the solution until it is saturated. This neutralizes the excess NaOH and precipitates the this compound.

  • Extract the precipitated oxime with diethyl ether (perform extraction 2-3 times).

  • Combine the ethereal extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • The residue can be further purified by distillation under reduced pressure (b.p. 123°C at 14 mm Hg). The expected yield is approximately 50%.[6]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the appearance of unexpected byproducts during this compound synthesis.

G start Unexpected Byproduct Detected in this compound Synthesis char Characterize Byproduct (NMR, MS, IR) start->char is_benzamide Byproduct is Benzamide? char->is_benzamide is_nitrile Byproduct is Benzonitrile? is_benzamide->is_nitrile No cause_beckmann Cause: Beckmann Rearrangement is_benzamide->cause_beckmann Yes is_aldehyde Byproduct is Benzaldehyde? is_nitrile->is_aldehyde No cause_dehydration Cause: Dehydration is_nitrile->cause_dehydration Yes cause_hydrolysis Cause: Hydrolysis or Incomplete Reaction is_aldehyde->cause_hydrolysis Yes sol_beckmann Solution: • Check/Neutralize pH • Lower Reaction Temperature • Avoid Strong Acids cause_beckmann->sol_beckmann sol_dehydration Solution: • Avoid Dehydrating Agents • Lower Temperature • Use Vacuum for Distillation cause_dehydration->sol_dehydration sol_hydrolysis Solution: • Increase Reaction Time • Check Stoichiometry • Ensure Neutral Workup cause_hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for common side products in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Benzaldoxime Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzaldoxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the reaction time or temperature. For microwave-assisted synthesis, a reaction time of 3-15 minutes at 70-110°C is often sufficient.[1]
Poor quality of starting materials: Impure benzaldehyde (e.g., oxidized to benzoic acid).- Purify benzaldehyde by washing with an aqueous sodium carbonate solution to remove benzoic acid.[2] - Ensure all reagents are of high purity and are handled according to their storage requirements.
Suboptimal pH: The reaction is sensitive to pH.- Ensure the presence of a suitable base (e.g., sodium hydroxide, sodium carbonate) to neutralize the HCl generated from hydroxylamine hydrochloride.[1][3]
Presence of Impurities Unreacted benzaldehyde: The reaction has not gone to completion.- As with low yield, optimize reaction time and temperature by monitoring with TLC.
Formation of benzonitrile: Dehydration of this compound can occur, particularly at elevated temperatures.- Control the reaction temperature carefully. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.[3]
Formation of (E) and (Z) isomers: this compound exists as two geometric isomers.- The ratio of isomers can be influenced by the reaction conditions. For example, synthesis in methanol at room temperature can yield a higher percentage of the (Z)-isomer.[4] If a specific isomer is required, purification by chromatography or recrystallization may be necessary.
Difficult Purification Oily product that won't crystallize: Presence of impurities or residual solvent.- Try trituration with a non-polar solvent like petroleum ether to induce crystallization. - If impurities are suspected, perform column chromatography on silica gel.[5]
Product loss during workup: this compound has some solubility in water.- During aqueous extraction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ether, ethyl acetate) to minimize product loss.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or sodium carbonate.[3][4] Other methods include microwave-assisted synthesis, which can significantly reduce reaction times, and the synthesis from benzyl alcohol using a catalyst.[1][6]

Q2: What is the typical yield for this compound synthesis?

A2: Yields can vary depending on the method and scale of the reaction. The classical method may yield around 50%.[3] Microwave-assisted methods have reported conversion rates of over 90%.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] This allows you to check for the consumption of the starting material (benzaldehyde) and the formation of the product (this compound).

Q4: What are the melting points of the (E) and (Z) isomers of this compound?

A4: The (Z)-isomer has a melting point of 33°C, while the (E)-isomer has a melting point of 133°C.[4]

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry place away from light.[7]

Data Presentation: Summary of Reaction Conditions

Table 1: Classical Synthesis of this compound

ParameterValueReference
Benzaldehyde21 g[3]
Hydroxylamine Hydrochloride14 g[3]
Sodium Hydroxide14 g[3]
SolventWater (40 ml)[3]
TemperatureHeat is developed[3]
Reaction TimeNot specified[3]
Yield50%[3]

Table 2: Microwave-Assisted Synthesis of this compound

ParameterValueReference
Benzaldehyde0.10 g (0.94 mmol)[1]
Hydroxylamine Hydrochloride0.08 g (1.16 mmol)[1]
Anhydrous Sodium Carbonate0.12 g (1.17 mmol)[1]
SolventEthanol (3 ml)[1]
Microwave Power300 W[1]
Temperature90°C[1]
Reaction Time5 minutes[1]
Conversion Rate90.125%[1]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

Materials:

  • Benzaldehyde (21 g)

  • Hydroxylamine hydrochloride (14 g)

  • Sodium hydroxide (14 g)

  • Water (40 ml)

  • Ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source

Procedure:

  • Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask and add 21 g of benzaldehyde.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture. The reaction is exothermic.

  • Cool the mixture to allow a crystalline mass to separate out.

  • Add sufficient water to redissolve the solid.

  • Pass carbon dioxide through the solution until it is saturated. The this compound will separate.

  • Extract the product with ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Remove the ether by evaporation.

  • Distill the residue under reduced pressure to obtain pure this compound.[3]

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • Benzaldehyde (0.10 g, 0.94 mmol)

  • Hydroxylamine hydrochloride (0.08 g, 1.16 mmol)

  • Anhydrous sodium carbonate (0.12 g, 1.17 mmol)

  • Ethanol (3 ml)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • Dissolve benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in 3 ml of ethanol in a microwave reaction vessel.

  • Place the vessel in a microwave reactor and heat at 90°C with a microwave power of 300W for 5 minutes.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Extract the residue with a mixture of ethyl acetate (10 ml) and water (10 ml).

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain this compound.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis prep Mix Reactants: Benzaldehyde, Hydroxylamine HCl, Base, Solvent react React under controlled conditions (e.g., heating, microwave) prep->react Initiate Reaction workup Quench Reaction (if necessary) react->workup Reaction Complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying purify Purification: - Recrystallization - Distillation - Chromatography drying->purify Crude Product analysis Characterization: - Melting Point - NMR - IR purify->analysis Pure Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete optimize_conditions Optimize Reaction: - Increase Time - Increase Temperature incomplete->optimize_conditions Yes complete Complete incomplete->complete No optimize_conditions->check_reaction check_sm Check Starting Material Purity complete->check_sm impure_sm Impure check_sm->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes pure_sm Pure impure_sm->pure_sm No purify_sm->start check_workup Review Workup & Purification pure_sm->check_workup workup_issue Issues Identified check_workup->workup_issue optimize_workup Optimize Purification: - Different Solvent - Chromatography workup_issue->optimize_workup Yes success Improved Yield/ Purity workup_issue->success No optimize_workup->success

Caption: Troubleshooting decision-making for this compound synthesis.

References

stability issues of benzaldoxime under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzaldoxime under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] It is stable at room temperature when kept in a tightly closed container under normal storage and handling conditions.[1][2] For prolonged storage, refrigeration at 2-8°C is recommended.[1]

Q2: What is the general stability of this compound?

This compound is a white crystalline solid that is generally stable under standard ambient conditions.[1][3] However, its stability can be compromised by exposure to high temperatures, light, strong acids, strong bases, and potent oxidizing or reducing agents.

Q3: Is this compound susceptible to hydrolysis?

Yes, this compound can be hydrolyzed back to benzaldehyde and hydroxylamine.[4][5] This reaction is catalyzed by the presence of acids.[6] The rate of hydrolysis is dependent on the pH of the solution, with acid-catalyzed hydrolysis being a key degradation pathway.[6]

Q4: How does pH affect the stability of this compound?

Q5: Is this compound sensitive to light?

Yes, this compound should be protected from light. Storage in a dark place or in an amber-colored container is recommended to prevent potential photodecomposition. While specific quantum yields for the photodegradation of this compound are not widely published, many organic molecules with similar chromophores are known to be light-sensitive.

Q6: What happens to this compound at elevated temperatures?

This compound can be sensitive to high temperatures. While one study mentions the synthesis of this compound at 100°C, suggesting some degree of thermal stability, other reports indicate that substituted benzaldoximes can undergo thermal decomposition at temperatures above 140°C, losing water to form the corresponding benzonitrile.[7] Strong heating should be avoided as it can lead to explosive decomposition.[3]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Beckmann Rearrangement

Problem: During the Beckmann rearrangement of this compound to benzamide, you observe the formation of benzonitrile or other impurities.

Possible Causes and Solutions:

  • Isomerization of the Oxime: Under the reaction conditions, the syn- and anti-isomers of this compound may interconvert. The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating. If isomerization occurs, a mixture of products can be formed.

    • Solution: Confirm the stereochemistry of your starting material. Pre-forming an oxime sulfonate (e.g., tosylate or mesylate) can allow for milder rearrangement conditions, minimizing isomerization.[8]

  • Reaction Temperature: High temperatures (>130°C) are often required for the Beckmann rearrangement, which can lead to side reactions like dehydration to benzonitrile.[4][5][8]

    • Solution: Optimize the reaction temperature. Start with the lower end of the recommended temperature range for your specific catalyst and gradually increase it. The use of certain catalysts, like Cu/SBA-15, may allow for solvent-free and acid-free conditions, potentially reducing side reactions.[4]

  • Catalyst Choice: The type and amount of acid catalyst can influence the reaction pathway. Strong acids can promote dehydration.

    • Solution: Screen different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids). Using reagents like p-toluenesulfonyl chloride or phosphorus pentachloride can help avoid isomerization.[8]

Experimental Protocol: Beckmann Rearrangement using Acetic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in glacial acetic acid.

  • Slowly add acetic anhydride to the mixture while stirring.

  • Heat the reaction mixture to reflux for the desired amount of time, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • The precipitated benzamide can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Note: This is a general procedure. Specific conditions may need to be optimized.

Issue 2: Incomplete or Uncontrolled Oxidation with N-Chlorosuccinimide (NCS)

Problem: When oxidizing this compound with NCS to form benzohydroximoyl chloride, the reaction is either sluggish and incomplete or proceeds too vigorously, leading to a dangerous exotherm.

Possible Causes and Solutions:

  • Induction Period: The reaction between this compound and NCS can have a significant induction period, after which a highly exothermic reaction can occur.[6]

    • Solution: Use an initiator to start the reaction in a controlled manner. Aqueous hydrochloric acid (HCl) has been shown to be an effective initiator, allowing for a dose-controlled process.[6]

  • Solvent: The choice of solvent can affect the reaction rate and selectivity.

    • Solution: N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.[5] Ethyl acetate has also been used successfully.

  • Temperature Control: The reaction is highly exothermic, and poor temperature control can lead to runaway reactions and the formation of byproducts.

    • Solution: Perform the reaction in an ice bath to maintain a low temperature. Add the this compound solution to a slurry of NCS in the solvent slowly and in a controlled manner.

Experimental Protocol: Oxidation of this compound with NCS

  • In a flask equipped with a dropping funnel and a magnetic stirrer, prepare a slurry of N-chlorosuccinimide (NCS) in the chosen solvent (e.g., ethyl acetate).

  • Add a catalytic amount of aqueous HCl to the NCS slurry.

  • Cool the flask in an ice bath.

  • Dissolve this compound in the same solvent and add it to the dropping funnel.

  • Add the this compound solution dropwise to the cooled NCS slurry with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction can be quenched, for example, with an aqueous solution of sodium bisulfite.[6]

Note: This reaction is potentially hazardous. A proper risk assessment should be conducted before performing this experiment.

Issue 3: Low Yield or Incomplete Reduction to Benzylamine

Problem: Attempts to reduce this compound to benzylamine result in low yields or a mixture of products.

Possible Causes and Solutions:

  • Reducing Agent: The choice and stoichiometry of the reducing agent are crucial.

    • Solution: Sodium borohydride (NaBH₄) in the presence of a catalyst like ZrCl₄ supported on Al₂O₃ has been shown to be effective for the rapid and high-yield reduction of oximes to amines under solvent-free conditions.[9] Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may require different reaction conditions and work-up procedures.

  • Reaction Conditions: Temperature and reaction time can influence the efficiency of the reduction.

    • Solution: The NaBH₄/ZrCl₄/Al₂O₃ system works rapidly at room temperature.[9] For other reducing agents, optimization of temperature and reaction time may be necessary.

Experimental Protocol: Reduction of this compound with NaBH₄/ZrCl₄/Al₂O₃ [9]

  • In a mortar, grind a mixture of ZrCl₄ and Al₂O₃.

  • Add this compound to the mixture and continue grinding for a moment.

  • Add NaBH₄ portion-wise to the reaction mixture and grind for a few minutes.

  • Monitor the reaction by TLC.

  • After completion, wash the mixture with a suitable solvent (e.g., CH₂Cl₂ or EtOAc) and filter.

  • Evaporate the solvent to obtain the product.

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions

ConditionObservationPotential Degradation ProductsReferences
pH Stable in neutral solutions. Hydrolysis is catalyzed by acids.Benzaldehyde, Hydroxylamine[4][5][6]
Temperature Stable at room temperature. May decompose above 140°C.Benzonitrile, Water[7]
Light Photosensitive. Should be stored in the dark.Photodecomposition products (not specified)[1]
Oxidizing Agents Incompatible with strong oxidizing agents. Oxidation with NCS is highly exothermic.Benzohydroximoyl chloride, Benzoic acid (with stronger oxidants)[2][5][6]
Reducing Agents Can be reduced to benzylamine.Benzylamine[9]
Strong Bases Incompatible with strong bases.Not specified[2]

Visualizations

Beckmann_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product This compound This compound protonated_oxime Protonated Oxime This compound->protonated_oxime + H+ acid Acid (H+) nitrilium_ion Nitrilium Ion protonated_oxime->nitrilium_ion - H2O (Rearrangement) amide_tautomer Amide Tautomer nitrilium_ion->amide_tautomer + H2O benzamide Benzamide amide_tautomer->benzamide Tautomerization

Caption: Beckmann Rearrangement of this compound to Benzamide.

Oxidation_NCS cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound hydroximoyl_chloride Benzohydroximoyl Chloride This compound->hydroximoyl_chloride ncs N-Chlorosuccinimide (NCS) chlorine Cl2 (in situ) ncs->chlorine succinimide Succinimide ncs->succinimide hcl HCl (Initiator) hcl->chlorine chlorine->hydroximoyl_chloride

Caption: Oxidation of this compound with NCS.

Hydrolysis_Workflow start This compound in Acidic Solution step1 Protonation of Oxime start->step1 step2 Nucleophilic Attack by Water step1->step2 step3 Proton Transfer step2->step3 step4 Elimination of Hydroxylamine step3->step4 end Benzaldehyde + Hydroxylamine step4->end

Caption: Proposed Workflow for Acid-Catalyzed Hydrolysis.

References

Technical Support Center: Crystallization of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of benzaldoxime.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: Benzaldehyde oxime is soluble in polar solvents and slightly soluble to insoluble in non-polar solvents.[1][2][3] Ethanol, methanol, and diethyl ether are commonly used solvents.[2][3] A mixed solvent system, such as diethyl ether with petroleum ether or ethanol with water, can also be effective for optimizing crystal growth and purity. The choice of solvent often depends on the impurities present and the desired crystal morphology.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when this compound separates from the solution as a liquid above its melting point rather than as solid crystals. This can be caused by a supersaturated solution cooling too quickly or the presence of impurities that depress the melting point. To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.

Q3: Why is the yield of my this compound crystals very low?

A3: A low yield can be attributed to several factors. Using too much solvent during the dissolution step is a common cause, as a significant amount of the product will remain in the mother liquor upon cooling. To avoid this, use the minimum amount of hot solvent necessary to dissolve the crude this compound. You can attempt to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.

Q4: The crystallization of my this compound is happening too quickly, resulting in fine needles or powder. How can I obtain larger crystals?

A4: Rapid crystallization can trap impurities within the crystal lattice and typically results in smaller crystals.[4] To promote the growth of larger, purer crystals, a slower cooling rate is essential. After dissolving the this compound in the minimum amount of hot solvent, allow the solution to cool to room temperature gradually on a benchtop, insulated from cold surfaces. Once it has reached room temperature, you can then transfer it to an ice bath to maximize the yield.

Q5: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A5: If crystals do not form spontaneously, you can try several techniques to induce nucleation. "Scratching" the inside of the flask with a glass rod can create microscopic scratches that provide a surface for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can provide a template for crystallization to begin. If these methods fail, it may be that too much solvent was used; in this case, you will need to heat the solution to evaporate some of the solvent and then cool it again.

Data Presentation

This compound Solubility Data

The selection of an appropriate solvent is critical for successful crystallization. The following table summarizes the solubility of this compound in various common laboratory solvents. For optimal results, a solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPolaritySolubility (at room temperature unless specified)Notes
MethanolPolar10 g / 100 mL (clear solution)[3][5][6]Good for single-solvent crystallization.
EthanolPolarSoluble[2][3]Often used for recrystallization, sometimes in combination with water.[7]
Diethyl EtherModerately PolarSoluble[2][3]Can be used with a non-polar anti-solvent like petroleum ether.
WaterVery PolarSlightly soluble[2][3][5]Can be used as an anti-solvent with a more soluble solvent like ethanol.
Petroleum EtherNon-PolarInsoluble[1]Commonly used as an anti-solvent.
DMSOPolar AproticSoluble[8]High boiling point may make it difficult to remove.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)

This protocol outlines a standard procedure for purifying this compound using a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. To maximize the yield, subsequently place the flask in an ice-water bath for about 20-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (using Ethanol and Water)

This method is useful when a single solvent does not provide ideal solubility characteristics.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals, as described in the single-solvent protocol.

Visualizations

Troubleshooting Crystallization Problems

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.

G Troubleshooting this compound Crystallization start Start Crystallization Protocol check_crystals Does the solution form crystals upon cooling? start->check_crystals no_crystals No Crystals Form check_crystals->no_crystals No oiling_out Product 'Oils Out' check_crystals->oiling_out Liquid separates success Pure Crystals Obtained check_crystals->success Yes troubleshoot_no_crystals Troubleshooting: Induce Crystallization no_crystals->troubleshoot_no_crystals scratch Scratch inner surface of the flask troubleshoot_no_crystals->scratch seed Add a seed crystal troubleshoot_no_crystals->seed concentrate Evaporate excess solvent and re-cool troubleshoot_no_crystals->concentrate scratch->check_crystals seed->check_crystals concentrate->check_crystals troubleshoot_oiling Troubleshooting: Oiling Out oiling_out->troubleshoot_oiling reheat Re-heat the solution troubleshoot_oiling->reheat add_solvent Add more solvent reheat->add_solvent cool_slowly Cool very slowly add_solvent->cool_slowly cool_slowly->check_crystals poor_yield Crystals form, but yield is low troubleshoot_yield Troubleshooting: Low Yield poor_yield->troubleshoot_yield check_solvent_vol Was minimal hot solvent used? troubleshoot_yield->check_solvent_vol check_solvent_vol->start If no, adjust protocol recover Concentrate mother liquor for a second crop check_solvent_vol->recover If yes impure_crystals Crystals are small or impure troubleshoot_purity Troubleshooting: Purity/Size impure_crystals->troubleshoot_purity check_cooling_rate Was cooling too rapid? troubleshoot_purity->check_cooling_rate slow_cooling_purity Ensure gradual cooling before ice bath check_cooling_rate->slow_cooling_purity If yes slow_cooling_purity->start Adjust protocol success->poor_yield Check Yield success->impure_crystals Check Purity/Size

Caption: Troubleshooting workflow for this compound crystallization.

Experimental Workflow for Recrystallization

This diagram illustrates the general experimental workflow for both single and mixed-solvent recrystallization.

G General Recrystallization Workflow cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method s1 Dissolve crude solid in minimum hot solvent s2 Cool solution slowly to room temperature s1->s2 hot_filtration Hot Filtration (if needed) s1->hot_filtration s3 Cool in ice bath s2->s3 collect Collect crystals via vacuum filtration s3->collect m1 Dissolve crude solid in minimum hot 'good' solvent m2 Add hot 'bad' solvent dropwise until cloudy m1->m2 m3 Add 'good' solvent to re-clarify m2->m3 m4 Cool solution slowly to room temperature m3->m4 m3->hot_filtration m5 Cool in ice bath m4->m5 m5->collect start Start with Crude this compound start->s1 start->m1 hot_filtration->s2 Single hot_filtration->m4 Mixed wash Wash with ice-cold solvent collect->wash dry Dry the pure crystals wash->dry finish End: Pure this compound dry->finish

Caption: Experimental workflow for recrystallization methods.

References

Technical Support Center: Benzaldehyde Oxime Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzaldehyde oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of benzaldehyde oxime during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is benzaldehyde oxime and why is its stability a concern?

A1: Benzaldehyde oxime (C₆H₅CH=NOH) is an organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stability is a concern because the oxime functional group can be susceptible to decomposition through pathways like hydrolysis, oxidation, and rearrangement, leading to impurities and reduced yield of the desired product.[3]

Q2: What are the primary signs of benzaldehyde oxime decomposition?

A2: Visual signs of decomposition can include a change in color from a white or colorless solid to a pale yellow appearance.[4] The detection of benzaldehyde, identifiable by its bitter almond-like odor, is a strong indicator of hydrolysis.[4] For accurate assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended to quantify purity and detect degradation products.[5]

Q3: What are the main factors that cause benzaldehyde oxime to decompose?

A3: The primary factors influencing benzaldehyde oxime stability are:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of all decomposition reactions.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation.

  • Light: UV/VIS light can promote photolytic degradation pathways.

  • Moisture: Water is a reactant in the hydrolysis pathway.

Q4: How should I store benzaldehyde oxime to ensure its long-term stability?

A4: For optimal stability, benzaldehyde oxime should be stored in a cool, dry, and dark place, such as a refrigerator at 2-8°C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[4][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to benzaldehyde oxime decomposition.

Problem / Observation Potential Cause Recommended Solution
Sample develops a strong almond-like smell. Hydrolysis: The oxime is reverting to benzaldehyde.Check for sources of moisture in your reaction or storage. Ensure solvents are anhydrous. Operate under an inert, dry atmosphere.
The white solid turns yellow or brown. Oxidation: The compound is reacting with atmospheric oxygen.Purge storage containers and reaction vessels with an inert gas like nitrogen or argon. Consider adding a radical scavenger or antioxidant if compatible with your process.[1]
Reaction yield is consistently low. Decomposition during reaction: Reaction conditions (e.g., high temperature, incorrect pH) are causing degradation.Optimize reaction temperature; run it at the lowest effective temperature. Carefully control the pH of the reaction medium. Refer to stability data for optimal pH ranges.
Unexpected peaks appear in HPLC/GC analysis. Multiple decomposition pathways: Hydrolysis, rearrangement, or side reactions may be occurring.Analyze the side products to identify the decomposition pathway. This can help in pinpointing the cause (e.g., presence of benzamide suggests Beckmann rearrangement).

Key Decomposition Pathways & Prevention

Hydrolysis

Hydrolysis is the reversion of benzaldehyde oxime to benzaldehyde and hydroxylamine. This reaction is catalyzed by the presence of acid or base.

Prevention Strategy:

  • Maintain a neutral pH where possible.

  • Use anhydrous solvents and reagents.

  • Work under a dry, inert atmosphere to exclude atmospheric moisture.

Caption: Hydrolysis pathway of benzaldehyde oxime.

Oxidation

Oxidative degradation can occur in the presence of atmospheric oxygen, potentially leading to a variety of byproducts and coloration of the material. While specific pathways for benzaldehyde oxime are complex, the general principle involves reaction with oxygen, often accelerated by light or trace metal impurities.

Prevention Strategy:

  • Inert Atmosphere: Always handle and store the compound under nitrogen or argon.[6]

  • Antioxidants: For solutions, the addition of antioxidants or radical scavengers like BHT (butylated hydroxytoluene) or hydroquinone can be effective, provided they do not interfere with subsequent reactions.[6]

Beckmann Rearrangement

The Beckmann rearrangement is a reaction where an oxime is converted into an amide under acidic conditions. For benzaldehyde oxime, this results in the formation of benzamide.

Prevention Strategy:

  • Avoid strong acidic conditions, especially at elevated temperatures.

  • If acidic catalysis is required for a desired transformation, use the mildest possible acid and the lowest effective temperature.

Caption: Beckmann rearrangement of benzaldehyde oxime to benzamide.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of benzaldehyde oxime and detecting common degradation products like benzaldehyde.

Objective: To quantify the percentage of benzaldehyde oxime and its primary hydrolytic impurity, benzaldehyde.

Materials:

  • Benzaldehyde oxime sample

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization depending on the specific column and system. If needed, acidify the aqueous phase slightly with 0.1% formic acid to improve peak shape.

  • Standard Preparation:

    • Accurately weigh and dissolve benzaldehyde oxime reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare a separate standard of benzaldehyde to confirm its retention time.

  • Sample Preparation: Dissolve a known amount of the benzaldehyde oxime sample in the mobile phase to a concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm[5]

    • Column Temperature: 30°C

  • Analysis: Inject the standards and the sample. Quantify the amount of benzaldehyde oxime and benzaldehyde in the sample by comparing peak areas to the calibration curve.

Protocol 2: Inert Atmosphere Storage

Objective: To establish a standard operating procedure for storing benzaldehyde oxime to minimize oxidative and hydrolytic degradation.

Materials:

  • Benzaldehyde oxime

  • Glass vial with a PTFE-lined screw cap or an ampoule

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Schlenk line or glove box (optional, for best practice)

  • Parafilm or sealing tape

Methodology:

  • Preparation: Ensure the storage vial is clean and completely dry by placing it in an oven at 120°C for at least 2 hours and cooling it under a stream of dry inert gas or in a desiccator.

  • Aliquotting: Weigh the desired amount of benzaldehyde oxime and place it into the prepared vial. Perform this step in a low-humidity environment if possible.

  • Inerting the Atmosphere:

    • Insert a long needle or tubing connected to the inert gas source into the vial, ensuring the tip is near the bottom.

    • Insert a second, shorter needle to act as an outlet.

    • Gently purge the vial with the inert gas for 2-5 minutes to displace all the air.

  • Sealing: While maintaining a positive pressure of the inert gas, remove the needles and immediately seal the vial tightly with the screw cap.

  • Final Storage: Wrap the cap with Parafilm for an extra seal against atmospheric moisture. Label the vial clearly and place it in a designated cold storage location (2-8°C), protected from light.

Caption: Workflow for the proper storage of benzaldehyde oxime.

References

Technical Support Center: Scale-Up Synthesis of Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of benzaldoxime.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are temperature, pH, and the rate of reagent addition. The reaction of benzaldehyde with hydroxylamine is exothermic, and poor heat dissipation in large reactors can lead to temperature spikes, increasing byproduct formation and posing safety risks.[1] Maintaining a slightly acidic pH (typically 4-6) is crucial for the reaction rate, as it facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon.[2][3]

Q2: My reaction is resulting in a mixture of syn and anti isomers. How can I control the isomeric ratio?

A2: The formation of syn and anti this compound is common due to the C=N double bond restricting rotation.[4][5][6] The ratio is influenced by reaction conditions such as solvent and temperature. While separating the isomers can be achieved by column chromatography or recrystallization, controlling the formation is preferable on a large scale.[7] Often, one isomer is thermodynamically more stable and can be favored by allowing the reaction mixture to equilibrate.[8] It is essential to characterize the desired isomer's properties, as they have different melting points (E-isomer: 133 °C, Z-isomer: 33 °C).[9]

Q3: What are the primary safety concerns when working with hydroxylamine hydrochloride on a large scale?

A3: Hydroxylamine hydrochloride is a corrosive solid that is toxic if swallowed and can cause skin and eye irritation.[10][11][12] It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12][13] Hydroxylamine itself can be explosive, and while the hydrochloride salt is more stable, it should be stored away from heat, sparks, and incompatible materials like strong oxidizing agents.[2][11][13]

Q4: Can this compound decompose during workup or storage?

A4: Yes, oximes can be thermally sensitive and may decompose upon heating, which can be explosive in some cases.[14][15] During distillation or prolonged heating, aldoximes can also dehydrate to form nitriles (in this case, benzonitrile).[9][16] It is recommended to use lower temperatures for solvent removal and to store the final product in a cool, dry place.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up process.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield or Incomplete Reaction 1. Suboptimal pH: The reaction rate is highly pH-dependent.[2][3] 2. Poor Reagent Quality: Aldehydes can oxidize to carboxylic acids; hydroxylamine can decompose.[17] 3. Inefficient Mixing: In large vessels, poor agitation can lead to localized concentration gradients and reduced reaction rates.[1]1. pH Control: Buffer the reaction mixture or perform slow, controlled addition of base (e.g., sodium carbonate) to neutralize the HCl from hydroxylamine hydrochloride, maintaining a pH between 4 and 6.[18] 2. Reagent Purity Check: Use freshly distilled benzaldehyde and high-purity hydroxylamine hydrochloride. Store reagents under appropriate conditions.[17] 3. Improve Agitation: Use an appropriate overhead stirrer and reactor geometry to ensure homogenous mixing.
High Levels of Impurities / Byproducts 1. Temperature Excursion: The reaction is exothermic; poor heat control can lead to side reactions.[1] 2. Beckmann Rearrangement: Presence of strong acids and high temperatures can catalyze the rearrangement of the oxime to benzamide.[14][19] 3. Nitrile Formation: Excessive heating during reaction or workup can cause dehydration of the aldoxime to benzonitrile.[9][16]1. Thermal Management: Use a reactor with an efficient cooling jacket, control the rate of addition of reagents to manage heat evolution, and monitor the internal temperature closely.[1] 2. Avoid Strong Acids: Ensure the pH does not become too acidic. Use a mild base for HCl neutralization. 3. Gentle Workup: Use vacuum distillation at the lowest possible temperature to remove solvents. Avoid prolonged heating.
Difficulty in Product Isolation / Purification 1. Oily Product: The product may initially separate as an oil instead of a solid, making filtration difficult. 2. Inefficient Crystallization: The choice of solvent may not be optimal for inducing crystallization on a large scale. 3. Isomer Mixture: A mixture of syn and anti isomers can complicate crystallization due to differences in solubility and crystal habit.[7]1. Seeding: Add a small amount of pure, solid this compound to the cooled solution to induce crystallization. 2. Solvent Screening: Perform small-scale experiments to find an optimal solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) for recrystallization.[7] 3. Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals.
Process Not Reproducible at Scale 1. Surface Area to Volume Ratio: Heat and mass transfer efficiencies change significantly from small flasks to large reactors.[1] 2. Addition Rate: Manual addition rates are difficult to reproduce. 3. Impurity Amplification: Minor side reactions at the lab scale can become major issues in a larger batch.[1]1. Process Modeling: Account for changes in heat transfer when designing the scale-up protocol. Perform pilot runs at an intermediate scale. 2. Automated Dosing: Use a syringe pump or dosing pump for precise and reproducible addition of reagents. 3. Rigorous Analysis: Analyze intermediates and final products thoroughly (e.g., by HPLC, NMR) to identify and quantify minor impurities early in the development process.

Generalized Experimental Protocol

Materials:

  • Benzaldehyde (freshly distilled)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • Ethanol or Methanol

  • Water

  • Ethyl Acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride in a mixture of water and ethanol.

  • Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium carbonate in water via the addition funnel. Maintain the temperature below 10 °C during the addition to liberate the free hydroxylamine in situ.

  • Aldehyde Addition: Once the base addition is complete, slowly add benzaldehyde to the reaction mixture. Control the addition rate to keep the internal temperature below 25-30 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][18]

  • Workup: Once the reaction is complete, reduce the volume of the organic solvent using a rotary evaporator under reduced pressure. Add cold distilled water to the residue to precipitate the crude this compound.[7]

  • Isolation: If the product precipitates as a solid, collect it by filtration, wash with cold water, and air dry. If it separates as an oil, perform a liquid-liquid extraction using a suitable solvent like ethyl acetate.[7][20]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.[7]

Visual Aids

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve NH₂OH·HCl in Solvent base_add Add Base (e.g., Na₂CO₃) Control T < 10°C reagents->base_add aldehyde_add Add Benzaldehyde Control T < 30°C base_add->aldehyde_add stir Stir at RT (2-4h) aldehyde_add->stir monitor Monitor (TLC/HPLC) stir->monitor monitor->stir Incomplete concentrate Concentrate Solvent (Reduced Pressure) monitor->concentrate Complete precipitate Precipitate with H₂O concentrate->precipitate isolate Isolate Crude precipitate->isolate purify Recrystallize isolate->purify Solid extract Extract with Ethyl Acetate isolate->extract product Pure this compound purify->product extract->purify

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

G start Problem: Low Yield q1 Is reaction pH between 4-6? start->q1 a1_no Adjust pH with mild base/acid q1->a1_no No q2 Are reagents pure and fresh? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Distill Benzaldehyde, Use new NH₂OH·HCl q2->a2_no No q3 Was temperature controlled effectively? q2->q3 Yes a2_no->end a3_no Improve cooling, Slow addition rate q3->a3_no No q4 Is mixing adequate for vessel size? q3->q4 Yes a3_no->end a4_no Increase agitation speed, Use appropriate stirrer q4->a4_no No q4->end Yes a4_no->end

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Analytical Method Development for Benzaldoxime Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of benzaldoxime and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities associated with this compound?

A1: Common impurities in this compound typically originate from the synthesis process and degradation. Key impurities to monitor include:

  • Benzaldehyde: Unreacted starting material from the synthesis of this compound.[1]

  • Benzonitrile: A common dehydration byproduct of this compound.[1][2]

  • syn- and anti-isomers: this compound can exist as geometric isomers, which may need to be separated and quantified depending on the application.

  • Benzoic acid: An oxidation product of benzaldehyde.[3][4]

Q2: Which analytical techniques are most suitable for analyzing this compound and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for the analysis of this compound and its impurities.[1]

  • HPLC-UV is highly versatile and can be used to separate and quantify this compound and its non-volatile impurities.[1][5]

  • GC-FID is well-suited for the analysis of volatile impurities like benzaldehyde and benzonitrile.[3]

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies help identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[6][7] Stress conditions for this compound should include:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7]

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample to UV light.

Samples should be analyzed at various time points to track the formation of degradation products.[8]

HPLC Method Development and Troubleshooting

Experimental Protocol: HPLC-UV Method for this compound and Impurities

This protocol provides a starting point for developing a validated HPLC method.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 254 nm[9]
Injection Volume 10 µL[5]
Quantitative Data Summary (HPLC)

The following table presents typical performance data for the HPLC-UV analysis of this compound and its key impurities.

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Benzoic Acid~2.5> 2.0 (from Benzaldehyde)0.10.3
Benzaldehyde~3.8> 2.0 (from this compound)0.12[4]0.4[10]
This compound~5.2> 2.0 (from Benzonitrile)0.20.6
Benzonitrile~6.5-0.150.5

Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

HPLC Troubleshooting Guide

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing of this compound start->peak_tailing poor_resolution Poor Resolution Between Peaks start->poor_resolution ghost_peaks Ghost Peaks Observed start->ghost_peaks solution_tailing1 Add 0.1% TFA or formic acid to mobile phase to suppress silanol interactions. peak_tailing->solution_tailing1 solution_tailing2 Use an end-capped column. peak_tailing->solution_tailing2 solution_tailing3 Dilute the sample to avoid column overload. peak_tailing->solution_tailing3 solution_resolution1 Optimize mobile phase composition (e.g., decrease acetonitrile percentage). poor_resolution->solution_resolution1 solution_resolution2 Decrease the flow rate. poor_resolution->solution_resolution2 solution_ghost1 Implement a needle wash protocol. ghost_peaks->solution_ghost1 solution_ghost2 Use fresh, HPLC-grade solvents and filter the mobile phase. ghost_peaks->solution_ghost2

Caption: A troubleshooting guide for common HPLC issues.

GC Method Development and Troubleshooting

Experimental Protocol: GC-FID Method for this compound Impurities

This protocol is a starting point for the GC analysis of volatile impurities in this compound.

ParameterRecommended Condition
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Detector Temperature 280°C (FID)
Oven Program 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
Injection Volume 1 µL (split injection, e.g., 50:1)
Quantitative Data Summary (GC)

The following table presents typical performance data for the GC-FID analysis of key volatile impurities.

CompoundRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
Benzaldehyde~6.8> 2.0 (from Benzonitrile)0.2[11]0.7
Benzonitrile~7.5> 2.0 (from this compound)0.30.9
This compound~10.2-0.51.5

Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

GC Troubleshooting Guide

GC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution carryover Carryover/Ghost Peaks start->carryover solution_tailing1 Check for active sites in the liner or column inlet; use a deactivated liner. peak_tailing->solution_tailing1 solution_tailing2 Ensure a clean, square column cut. peak_tailing->solution_tailing2 solution_tailing3 Lower the injector temperature to prevent thermal degradation. peak_tailing->solution_tailing3 solution_resolution1 Optimize the oven temperature ramp rate (slower ramp for better separation). poor_resolution->solution_resolution1 solution_resolution2 Use a column with a different stationary phase for different selectivity. poor_resolution->solution_resolution2 solution_carryover1 Increase injector temperature and use a solvent wash. carryover->solution_carryover1 solution_carryover2 Bake out the column at a higher temperature. carryover->solution_carryover2

Caption: A troubleshooting guide for common GC issues.

Experimental Workflow Visualization

Experimental_Workflow start This compound Sample hplc_prep hplc_prep start->hplc_prep gc_prep gc_prep start->gc_prep

Caption: General workflow for HPLC and GC analysis of this compound.

References

Technical Support Center: Refining Experimental Protocols Involving Benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting experiments involving benzaldoxime.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Purification

Q1: What is the most common method for synthesizing this compound?

This compound is typically synthesized through the condensation reaction of benzaldehyde with hydroxylamine.[1] The hydroxylamine is generally used in the form of its hydrochloride salt (NH₂OH·HCl), and a base is added to liberate the free hydroxylamine, which then acts as the nucleophile.[2][3]

Q2: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in oxime synthesis can arise from several factors.[3] Key areas to investigate include the quality of reagents, reaction pH, and reaction conditions. Aldehydes are susceptible to oxidation into carboxylic acids, so using pure, freshly distilled benzaldehyde is recommended.[4] Hydroxylamine and its salts can also be unstable; using a fresh, high-purity supply is crucial for optimal results.[3][4] The reaction is also highly pH-dependent, and adding a base like sodium hydroxide or sodium carbonate is often necessary to neutralize the HCl released from hydroxylamine hydrochloride, thus making the free hydroxylamine available for reaction.[3][5]

Q3: I obtained an oily product instead of the expected solid. What could be the issue?

This compound exists as two geometric isomers, (E) and (Z).[6] The (Z)-isomer has a low melting point of 33-36°C, while the (E)-isomer melts at a much higher 133°C.[2] A typical room temperature reaction in methanol can produce a mixture that is predominantly the lower-melting (Z)-isomer (around 82%), which may appear as an oil or a low-melting solid.[2] If the product does not solidify upon cooling, purification may be necessary to isolate the desired isomer or remove impurities.

Q4: What is the best method to purify crude this compound?

Purification can be achieved through several methods. Recrystallization is a common technique; one method involves crystallizing the oxime from diethyl ether by adding petroleum ether.[7] For heat-sensitive isomers, column chromatography can be used, but prolonged exposure to silica gel (which can be acidic) should be avoided to prevent hydrolysis back to the aldehyde.[3] Distillation under reduced pressure is another option for purification.[5]

Section 2: Characterization & Stability

Q1: How can I distinguish between the (E) and (Z) isomers of this compound?

The two isomers can be distinguished by their physical and spectroscopic properties. The most significant difference is their melting points, as mentioned previously. Additionally, their ¹H and ¹³C NMR spectra will show differences in chemical shifts, particularly for the protons and carbons near the C=N double bond, due to the different spatial arrangement of the hydroxyl group.[8][9]

Q2: What are the optimal storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents, strong bases, and acid chlorides.[10][11][12] It is stable at room temperature under these normal storage conditions.[10][11] Recommended storage temperatures are often below 30°C.[13]

Q3: Is this compound susceptible to degradation?

Yes, this compound can undergo hydrolysis back to benzaldehyde and hydroxylamine, a reaction that is facilitated by heating in the presence of inorganic acids.[1][2] It can also undergo rearrangement or dehydration under certain conditions.[1][2]

Section 3: Reactions & Side Products

Q1: I am trying to use this compound in a subsequent reaction, but I am getting unexpected byproducts. What are some common side reactions?

This compound can undergo several reactions other than the intended one. Key side reactions include:

  • Beckmann Rearrangement: In the presence of acid catalysts, this compound can rearrange to form benzamide.[1][2] This is a well-known reaction for oximes.[14]

  • Dehydration: Treatment with reagents like acid anhydrides can dehydrate the oxime to yield benzonitrile.[1][2]

  • Hydrolysis: As mentioned, exposure to acid and water can hydrolyze the oxime back to benzaldehyde.[1][2]

Q2: My protocol involves converting this compound to benzonitrile. Why is the conversion incomplete?

Incomplete dehydration to the nitrile can occur if the dehydrating agent (e.g., acetic anhydride) is not potent enough or used in insufficient quantity.[15] The reaction conditions, such as temperature and reaction time, must also be optimized to drive the elimination reaction to completion.

Q3: What safety precautions should be taken when working with the reagents for this compound synthesis, particularly hydroxylamine hydrochloride?

Hydroxylamine hydrochloride is a hazardous substance. It is crucial to avoid all personal contact, including inhalation of dust.[16] Always work in a well-ventilated area or under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] It can be corrosive and may cause skin and eye irritation.[19] In case of contact, flush the affected area with plenty of water immediately.[19]

Quantitative Data Summary

Table 1: Physical Properties of this compound Isomers

Property(Z)-Benzaldoxime(E)-BenzaldoximeReference(s)
CAS Number 622-32-2622-31-1[2]
Melting Point 33-36 °C133 °C[2][7]
Appearance White SolidWhite Solid[2][7]

Table 2: Comparison of Selected Synthesis Protocols for this compound

MethodReagentsConditionsYieldReference(s)
Conventional Benzaldehyde, Hydroxylamine HCl, Sodium Hydroxide, WaterShaking, cooling, then workup~50%[5]
Microwave Benzaldehyde, Hydroxylamine HCl, Sodium Carbonate, Ethanol90°C, 300W, 5 minutes~89%[20]
From Alcohol Benzyl alcohol, H₂O₂, Hydroxylamine HCl, CatalystRoom Temperature~97%[21]

Experimental Protocols

Protocol 1: Synthesis of this compound (Conventional Method)

This protocol is adapted from established chemical preparations.[5]

Materials:

  • Benzaldehyde (21 g)

  • Hydroxylamine hydrochloride (14 g)

  • Sodium hydroxide (14 g)

  • Water (40 ml)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source

Procedure:

  • In a suitable flask, dissolve 14 g of sodium hydroxide in 40 ml of water and then add 21 g of benzaldehyde. Mix thoroughly.

  • Add 14 g of hydroxylamine hydrochloride in small portions while shaking the flask continuously. The reaction is exothermic, and the benzaldehyde will gradually react.[5]

  • Cool the mixture to allow a crystalline mass to separate.

  • Add a sufficient amount of water to redissolve the solid.

  • Bubble carbon dioxide gas through the solution until it is saturated. The this compound will separate out.

  • Extract the this compound from the aqueous mixture using diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • The resulting residue can be further purified by vacuum distillation (b.p. 123°C / 14 mm Hg).[5]

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid crude this compound.[7]

Materials:

  • Crude this compound

  • Diethyl ether

  • Petroleum ether (boiling range 60-80°C)

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm diethyl ether.

  • Slowly add petroleum ether to the solution until turbidity (cloudiness) persists.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold petroleum ether and dry them under vacuum.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve NaOH in Water prep2 Add Benzaldehyde prep1->prep2 Mix react1 Add Hydroxylamine HCl in portions prep2->react1 react2 Cool to Crystallize react1->react2 workup1 Redissolve in Water react2->workup1 workup2 Saturate with CO2 to precipitate Oxime workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Dry with Na2SO4 workup3->workup4 workup5 Evaporate Solvent workup4->workup5 product Crude this compound workup5->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Incomplete Reaction q1 Check Reagent Quality start->q1 Step 1 q2 Verify Reaction pH start->q2 Step 2 q3 Review Conditions start->q3 Step 3 a1_aldehyde Benzaldehyde may be oxidized. Purify by distillation. q1->a1_aldehyde Impure Aldehyde a1_hydroxylamine Hydroxylamine may have decomposed. Use a fresh batch. q1->a1_hydroxylamine Old Hydroxylamine end Yield Improved a1_aldehyde->end a1_hydroxylamine->end a2 Reaction is pH-dependent. Ensure sufficient base (e.g., NaOH, NaOAc) is present to neutralize HCl. q2->a2 a2->end a3_temp Reaction may be too slow. Consider gentle heating (e.g., 40-60°C). q3->a3_temp a3_time Extend reaction time and monitor progress by TLC. q3->a3_time a3_temp->end a3_time->end G reactants Benzaldehyde + Hydroxylamine main_product This compound (E/Z Isomers) reactants->main_product  Condensation  (Base) side_rearrangement Benzamide main_product->side_rearrangement  Beckmann Rearrangement  (Acid Catalyst) side_hydrolysis Benzaldehyde (Reversion) main_product->side_hydrolysis  Hydrolysis  (Acid, H2O) side_dehydration Benzonitrile main_product->side_dehydration  Dehydration  (e.g., Ac₂O)

References

Validation & Comparative

A Comparative Guide to the Chemical Reactivity of Benzaldoxime and Other Oximes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of benzaldoxime with other representative oximes, namely acetophenone oxime, cyclohexanone oxime, and acetone oxime. The information presented is supported by experimental data from peer-reviewed literature to aid in the rational design and selection of oximes for various synthetic applications.

Executive Summary

Oximes are a versatile class of organic compounds characterized by the R1R2C=NOH functional group. Their reactivity is significantly influenced by the nature of the substituents (R1 and R2), which dictates their behavior in key chemical transformations. This guide focuses on a comparative analysis of this compound, an aromatic aldoxime, with an aromatic ketoxime (acetophenone oxime), a cyclic ketoxime (cyclohexanone oxime), and an aliphatic ketoxime (acetone oxime) across several fundamental reactions: the Beckmann rearrangement, dehydration to nitriles, hydrolysis, and [3+2] cycloaddition for isoxazole synthesis.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction of oximes, converting them into amides or lactams under acidic conditions. The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group migrating. For aldoximes like this compound, this rearrangement can lead to either amides or, more commonly, nitriles via a fragmentation pathway.

Comparative Data for the Beckmann Rearrangement

OximeReagent/CatalystSolventTemp. (°C)Product(s)Yield (%)Reference
This compoundNickel salts / BODIPY (photocatalyst)Not specifiedNot specifiedBenzamideNot specified[1]
Acetophenone OximeTrifluoroacetic acid (TFA)Acetonitrile80Acetanilide99[2]
Cyclohexanone OximeSulfuric acidNot specifiedNot specifiedε-CaprolactamHigh[3]
Acetone OximeAcetic acid, HCl, Acetic anhydrideNot specifiedNot specifiedN-methylacetamideNot specified[3]

Experimental Protocol: Beckmann Rearrangement of Acetophenone Oxime

A suspension of acetophenone oxime (1.0 mmol) and a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile (5 mL) is stirred at 80°C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford acetanilide.[2]

Dehydration to Nitriles

The dehydration of aldoximes is a direct route to nitriles, an important functional group in organic synthesis. Ketoximes can also undergo fragmentation to nitriles under certain conditions, but this is less common than the Beckmann rearrangement to amides.

Comparative Data for Dehydration to Nitriles

OximeReagentSolventTemp. (°C)ProductYield (%)Reference
This compoundBis-morpholinophosphorylchloride (BMPC)Toluene55-60Benzonitrile90[4]
Acetophenone OximeNot typically dehydrated to nitrile----
Cyclohexanone OximeNot typically dehydrated to nitrile----
Acetone OximeNot typically dehydrated to nitrile----

Experimental Protocol: Dehydration of this compound

To a solution of this compound (1.0 eq) in toluene, bis-morpholinophosphorylchloride (BMPC) (1.2 eq) is added. The mixture is heated to 55-60°C and stirred for 30 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, washed with 10% aqueous NaOH, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield benzonitrile.[4]

Hydrolysis

Oximes can be hydrolyzed back to their parent aldehydes or ketones and hydroxylamine, typically under acidic conditions. The stability of the oxime bond towards hydrolysis is a critical factor in applications such as bioconjugation.

Comparative Data on Hydrolytic Stability

Studies have shown that oximes are significantly more stable to hydrolysis than hydrazones, with the rate of hydrolysis being approximately 600-fold lower for an oxime compared to a methylhydrazone at pD 7.0.[5] Generally, oximes derived from ketones are more stable towards hydrolysis than those derived from aldehydes. Aromatic and α-oxo acid-derived oximes also exhibit enhanced stability.[6]

Experimental Protocol: General Procedure for Monitoring Oxime Hydrolysis by ¹H NMR

  • Preparation of Stock Solutions: Prepare a stock solution of the oxime in a suitable deuterated solvent (e.g., D₂O, buffered to a specific pD).

  • NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum at t=0.

  • Incubation and Monitoring: Incubate the NMR tube at a constant temperature and acquire spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the oxime and the corresponding increase in the signal of the parent aldehyde or ketone. The rate of hydrolysis can be determined from this data.[6][7]

Synthesis of Isoxazoles via [3+2] Cycloaddition

Nitrile oxides, which can be generated in situ from aldoximes, undergo [3+2] cycloaddition reactions with alkynes to produce isoxazoles, a valuable class of five-membered heterocycles.

Comparative Data for Isoxazole Synthesis

OximeAlkyneReagentSolventProductYield (%)Reference
This compoundPhenylacetyleneN-Chlorosuccinimide (NCS)Chloroform3,5-Diphenylisoxazole91
Acetophenone OximePhenylacetyleneNot applicable (ketoxime)---
Cyclohexanone OximePhenylacetyleneNot applicable (ketoxime)---
Acetone OximePhenylacetyleneNot applicable (ketoxime)---

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole from this compound

To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC). The mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give 3,5-diphenylisoxazole.

Visualizing Reaction Pathways and Workflows

Beckmann_Rearrangement_Workflow cluster_start Starting Materials Ketone Ketone/ Aldehyde Oxime Oxime Ketone->Oxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Oxime Rearrangement Beckmann Rearrangement Oxime->Rearrangement Acid Acid Catalyst (e.g., H2SO4, TFA) Acid->Rearrangement Product Amide/ Lactam/ Nitrile Rearrangement->Product Workup Workup & Purification Product->Workup FinalProduct Final Product Workup->FinalProduct

Caption: General workflow for the Beckmann rearrangement.

Oxime_Reactivity_Comparison cluster_reactions Chemical Reactions This compound This compound (Aromatic Aldoxime) Beckmann Beckmann Rearrangement This compound->Beckmann → Amide/ Nitrile Dehydration Dehydration This compound->Dehydration → Nitrile (High Yield) Hydrolysis Hydrolysis This compound->Hydrolysis → Aldehyde (Less Stable) Cycloaddition [3+2] Cycloaddition This compound->Cycloaddition → Isoxazole AcetophenoneOxime Acetophenone Oxime (Aromatic Ketoxime) AcetophenoneOxime->Beckmann → Amide AcetophenoneOxime->Hydrolysis → Ketone (More Stable) CyclohexanoneOxime Cyclohexanone Oxime (Cyclic Ketoxime) CyclohexanoneOxime->Beckmann → Lactam CyclohexanoneOxime->Hydrolysis → Ketone (More Stable) AcetoneOxime Acetone Oxime (Aliphatic Ketoxime) AcetoneOxime->Beckmann → Amide AcetoneOxime->Hydrolysis → Ketone (More Stable)

Caption: Comparative reactivity of different oximes.

References

validation of analytical methods for benzaldoxime quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Benzaldoxime Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the quality and reliability of experimental data. This guide provides a comparative overview of analytical methodologies for the quantification of this compound. In the absence of extensive, direct comparative studies for this compound, this document outlines representative performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry, based on validated methods for structurally similar compounds and general analytical principles.

The validation parameters presented are aligned with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[1][2][3]

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the typical performance characteristics of HPLC and GC methods for the analysis of oxime-containing compounds, providing a benchmark for what can be expected from a validated method for this compound.

Table 1: Performance Characteristics of a Representative HPLC-UV Method

Validation ParameterAcceptance Criteria (Typical)Representative Results for a Similar Compound (3-Nitrothis compound)
Linearity (Correlation Coefficient, R²)R² ≥ 0.9990.9995[4]
Range80-120% of the test concentration0.08 - 0.12 mg/mL[4]
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%[4]
Precision (RSD%) - Repeatability (Intra-day)RSD ≤ 2.0%0.85%[4]
Precision (RSD%) - Intermediate Precision (Inter-day)RSD ≤ 2.0%1.25%[4]
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1~0.05 - 0.5 µg/mL[4][5]
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1~0.15 - 1.5 µg/mL[4][5]
SpecificityNo interference from blank/placeboPeak purity > 99.8%[4]

Table 2: Performance Characteristics of a Representative GC-MS Method

Validation ParameterAcceptance Criteria (Typical)Representative Results for Similar Nitroaromatic Compounds
Linearity (Correlation Coefficient, R²)R² > 0.999> 0.999[6]
Accuracy (% Recovery)98.0 - 102.0%98.3 - 101.6%[6]
Precision (RSD%) - Intraday and Interday≤ 2.56%≤ 2.56%[6]
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.5 pmol (for long-chain aldehyde oximes)[7]
SpecificityHigh, based on retention time and mass spectrumProvides significant separation and resolution[6]
RobustnessInsensitive to minor changes in parametersMethod is robust[8]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and a general approach for spectrophotometric analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is generally suitable for this compound.[9]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A simple mobile phase could be a mixture of acetonitrile and water, with a small amount of phosphoric acid.[9] For MS compatibility, formic acid should be used instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 240 nm[8]

  • Injection Volume: 10 µL[8]

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Preparation: Accurately weigh the sample containing this compound. Dissolve the sample in a suitable solvent and dilute to a known volume to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile analytes.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

Reagents and Materials:

  • Helium (carrier gas)

  • Suitable solvent (e.g., ethyl acetate, methanol, or acetone)

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Injector Temperature: 250°C[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 8°C/min to 180°C (hold for 2 min), then ramp at 20°C/min to 250°C (hold for 2 min).[8]

  • Ionization Mode: Electron Ionization (EI)[8]

  • Ion Source Temperature: 230°C[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity.[8]

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent like ethyl acetate.

  • Working Standards: Prepare working standards by diluting the stock solution to appropriate concentrations.

  • Sample Solution: Dissolve the sample in the chosen solvent to a suitable concentration.

Spectrophotometric Method

Spectrophotometric methods are valued for their simplicity and cost-effectiveness.[10] For aldehydes and oximes, this often involves a derivatization reaction to produce a colored compound that can be quantified in the visible region of the spectrum.

General Principle: The quantification of this compound can be achieved by reacting it with a chromogenic reagent to form a product with strong absorbance in the UV-Visible range.

Potential Derivatization Reagents:

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH): This reagent reacts with aliphatic aldehydes in the presence of an oxidizing agent (like ceric ammonium sulfate) to form a colored complex.[11] While this compound is an oxime, methods could be developed to first hydrolyze it to benzaldehyde, which can then be quantified.

  • Charge-transfer complexation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can form colored charge-transfer complexes with electron-donating compounds, which could potentially be applied to this compound.[10]

Experimental Workflow (General):

  • Sample and Standard Preparation: Prepare a series of standard solutions of this compound and the sample solution in a suitable solvent.

  • Derivatization Reaction: Mix a known volume of the standard or sample solution with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and reaction time).

  • Measurement: Measure the absorbance of the resulting colored solution at its maximum absorption wavelength (λmax) using a spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Note: The development of a spectrophotometric method would require thorough optimization of reaction conditions and full validation as per ICH guidelines.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Approval Robustness->Report

Workflow for the validation of an analytical method.

References

A Comparative Guide: Benzaldoxime vs. Acetophenone Oxime in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, oximes play a pivotal role as versatile intermediates and additives. Among them, benzaldoxime and acetophenone oxime are two prominent compounds with a wide array of applications, from pharmaceutical synthesis to the formulation of paints and agrochemicals. This guide provides an objective comparison of their performance in key industrial sectors, supported by experimental data and detailed protocols to assist researchers and professionals in making informed decisions for their specific applications.

At a Glance: Key Industrial Applications

ApplicationThis compoundAcetophenone Oxime
Pharmaceutical Synthesis Intermediate for various APIs.Key precursor for acetaminophen (paracetamol) and other fine chemicals.
Agrochemicals Precursor for herbicides, such as 2,6-dichlorobenzonitrile.Precursor for derivatives with potential antifungal properties.
Polymers Potential precursor for caprolactam (Nylon 6 monomer).Primarily used in the synthesis of smaller organic molecules rather than polymers.
Paints & Coatings Acts as an anti-skinning agent and antioxidant.General use as an oxime, but less commonly cited for this specific application compared to others like MEKO.
Analytical Chemistry Reagent for the detection of certain metal ions.Used as an analytical reagent for metal ion detection.
Catalysis Used as a ligand in transition-metal complex catalysts.Less commonly used as a ligand compared to this compound.

Performance in Key Industrial Processes

Precursors in Pharmaceutical and Agrochemical Synthesis

Both this compound and acetophenone oxime are valuable precursors in the synthesis of more complex molecules due to the reactivity of the oxime functional group. Their performance can be evaluated based on the yield and efficiency of subsequent reactions, most notably the Beckmann rearrangement and dehydration reactions.

Beckmann Rearrangement: This reaction is crucial for converting oximes into amides, which are common moieties in pharmaceuticals.

  • Acetophenone Oxime to Acetanilide/Acetaminophen: The Beckmann rearrangement of acetophenone oxime to acetanilide is a well-established process. In the synthesis of acetaminophen (paracetamol), 4-hydroxyacetophenone oxime undergoes this rearrangement. Studies have shown that this can be achieved with high selectivity and near-quantitative yields under various catalytic conditions. For instance, using trifluoroacetic acid (TFA) as a catalyst can lead to practically quantitative yields of the corresponding amide[1]. A study on the liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over a nano-ordered Zn-MCM-41 catalyst reported an 87% isolated yield of acetaminophen after 1 hour under reflux conditions in acetone[2].

  • This compound to Benzamide: this compound also undergoes the Beckmann rearrangement to form benzamide. While this is a standard organic transformation, its industrial application as a primary route to benzamide is less prominent compared to the use of acetophenone oxime in acetaminophen synthesis.

Dehydration to Nitriles: The dehydration of aldoximes is a direct route to nitriles, which are important intermediates in the agrochemical industry.

  • This compound to Benzonitrile and Derivatives: this compound and its derivatives are key precursors for important herbicides. For example, 2,6-dichlorothis compound can be converted to the herbicide 2,6-dichlorobenzonitrile. Industrial processes for this conversion are well-established, with one patent reporting a yield of 92% for the conversion of the oxime to the nitrile using acetic anhydride. Another process for preparing 2,6-dichlorobenzonitrile from 2-chloro-6-nitrobenzonitrile reports a yield of at least 80% with a purity of at least 99%[3][4][5].

Quantitative Data on Synthesis Yields

PrecursorProductCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Hydroxyacetophenone OximeAcetaminophenTrifluoroacetic Acid (TFA)Chloroform-->95[1]
4-Hydroxyacetophenone OximeAcetaminophenZn-MCM-41AcetoneReflux187[2]
Acetophenone Derivativeα-Oxime Acetophenone DerivativeSodium Nitrite/HClEthyl Acetate15-251-10>90[6]
2,6-Dichlorothis compound2,6-DichlorobenzonitrileAcetic Anhydride---92-
2-Chloro-6-nitrobenzonitrile2,6-DichlorobenzonitrileChlorine GasNone190-2009-10>80[4][5]
BenzaldehydeThis compoundHydroxylamine Hydrochloride/Na2CO3Ethanol90 (Microwave)0.0888.9
Benzyl AlcoholThis compoundH2O2, then NH2OH·HCl-20497[7]
AcetophenoneAcetophenone OximeHydroxylamine Hydrochloride/KOH-Reflux0.5-0.75Moderate to Good[8]
Anti-Skinning Agents in Paints and Coatings

Oximes are widely used as anti-skinning agents in air-drying paints and coatings to prevent the formation of a solid film on the surface during storage. They function as oxygen scavengers, complexing with the metal driers (e.g., cobalt salts) that catalyze the oxidative crosslinking of the binder.

While methyl ethyl ketoxime (MEKO) is the most common anti-skinning agent, both this compound and acetophenone oxime also exhibit this property. However, there is a lack of direct comparative studies on their anti-skinning performance in the public domain. The evaluation of anti-skinning agents typically involves observing the time it takes for a skin to form on the surface of a paint sample under controlled conditions. Due to increasing regulatory scrutiny of MEKO, there is growing interest in alternatives[9][10]. A patent for an oxime-free anti-skinning agent mentions that a paint with 0.2 wt% MEKO showed skinning after 16 days, while a formulation with their novel agent showed skinning after 22 days, indicating a method for comparison[10].

Experimental Protocols

Synthesis of Acetophenone Oxime

Objective: To synthesize acetophenone oxime from acetophenone and hydroxylamine hydrochloride.

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Ethanol

  • Water

  • Reflux apparatus

  • Stirring hotplate

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add potassium hydroxide to the solution to liberate free hydroxylamine.

  • Add acetophenone to the reaction mixture.

  • Reflux the mixture with stirring for 30-45 minutes[8].

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime to Acetaminophen

Objective: To convert 4-hydroxyacetophenone oxime to acetaminophen via Beckmann rearrangement.

Materials:

  • 4-Hydroxyacetophenone oxime

  • Nano-ordered Zn-MCM-41 catalyst (pre-activated at 400 °C)

  • Acetone (or other suitable aprotic solvent)

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Suspend 0.1 g of the pre-activated Zn-MCM-41 catalyst in a solution of 0.15 g (1 mmol) of 4-hydroxyacetophenone oxime in 10 mL of acetone[2].

  • Heat the reaction mixture to reflux with stirring for 1 hour[2].

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the mixture and filter to remove the catalyst.

  • The product, acetaminophen, can be isolated by evaporation of the solvent and purified by recrystallization from ethanol[2].

Evaluation of Anti-Skinning Performance

Objective: To compare the anti-skinning performance of this compound and acetophenone oxime in an alkyd paint formulation.

Materials:

  • Standard air-drying alkyd enamel paint base (without anti-skinning agent)

  • Metal carboxylate driers (e.g., cobalt-based)

  • This compound

  • Acetophenone oxime

  • Glass jars with lids

  • Spatula or wooden applicator

Procedure:

  • Prepare several identical samples of the alkyd paint containing the metal driers.

  • To each sample, add a specific concentration of the anti-skinning agent to be tested (e.g., 0.1%, 0.2%, 0.5% by weight of the total formulation). Include a control sample with no anti-skinning agent.

  • Thoroughly mix each sample to ensure uniform distribution of the anti-skinning agent.

  • Pour a measured amount of each paint sample into a separate, clean glass jar, filling it to about three-quarters of its volume to leave a headspace of air.

  • Loosely cap the jars to allow for some air exchange, or leave them open, depending on the desired test conditions.

  • Store the jars at a constant temperature and humidity.

  • At regular intervals (e.g., daily), visually inspect the surface of the paint for the formation of a skin. A skin is considered formed when a solid, continuous film is observed that can be lifted with a spatula.

  • Record the time (in days) it takes for a skin to form for each sample. A longer time to skin formation indicates better anti-skinning performance.

Visualizing the Chemistry

To better understand the chemical processes discussed, the following diagrams illustrate key reaction pathways and experimental workflows.

Beckmann_Rearrangement_Acetophenone_Oxime acetophenone_oxime Acetophenone Oxime protonated_oxime Protonated Oxime acetophenone_oxime->protonated_oxime Protonation acid_catalyst Acid Catalyst (e.g., H+) acid_catalyst->protonated_oxime nitrilium_ion Nitrilium Ion Intermediate protonated_oxime->nitrilium_ion Rearrangement & H2O loss protonated_amide Protonated Amide Tautomer nitrilium_ion->protonated_amide Nucleophilic Attack water H2O water->protonated_amide amide Amide (Acetanilide) protonated_amide->amide Tautomerization & Deprotonation

Caption: Beckmann rearrangement of acetophenone oxime to an amide.

Dehydration_of_this compound This compound This compound benzonitrile Benzonitrile This compound->benzonitrile dehydrating_agent Dehydrating Agent (e.g., Ac2O) dehydrating_agent->benzonitrile water H2O

Caption: Dehydration of this compound to benzonitrile.

Anti_Skinning_Workflow start Prepare Alkyd Paint with Drier add_oxime Add this compound or Acetophenone Oxime start->add_oxime mix Thoroughly Mix add_oxime->mix store Store in Partially Filled, Capped Jars mix->store observe Daily Visual Inspection for Skin Formation store->observe record Record Time to Skin Formation observe->record compare Compare Performance record->compare

Caption: Workflow for evaluating anti-skinning performance.

Conclusion

Both this compound and acetophenone oxime are highly valuable compounds in industrial chemistry, each with its own areas of primary application. Acetophenone oxime and its derivatives are particularly prominent in the pharmaceutical industry, especially as precursors to widely used drugs like acetaminophen, where high-yield Beckmann rearrangements are critical. Benzaldehydes, on the other hand, play a more significant role in the agrochemical sector as intermediates for herbicides, where efficient dehydration to nitriles is a key synthetic step.

While both can function as anti-skinning agents, their performance in this application is not as well-documented or compared as that of other oximes like MEKO. The choice between this compound and acetophenone oxime will ultimately depend on the specific requirements of the industrial process, including the target molecule, desired reaction type, and economic considerations. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for researchers and drug development professionals to make informed decisions and to design further comparative studies.

References

Performance Evaluation of Benzaldoxime as a Chemical Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzaldoxime serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its reactivity and structural features make it a valuable building block, particularly for the construction of nitrogen-containing heterocyclic scaffolds. This guide provides an objective comparison of this compound's performance against alternative intermediates, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable starting materials for their synthetic endeavors.

I. Synthesis of 1,2,4-Oxadiazoles: A Comparative Analysis

The 1,2,4-oxadiazole moiety is a prominent feature in many biologically active molecules. This compound, through its conversion to the corresponding amidoxime, is a key precursor for the synthesis of this heterocycle. The following data summarizes and compares different synthetic strategies.

Data Presentation: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference
One-Pot (Superbase) Amidoximes, Carboxylic Acid EstersNaOH/DMSO4-24 h11-90%One-pot procedure, simple purification.Moderate to long reaction times, variable yields, limited by functional groups like -OH or -NH2.[1]
One-Pot (Vilsmeier Reagent) Amidoximes, Carboxylic AcidsVilsmeier ReagentNot Specified61-93%Good to excellent yields, one-pot, readily available starting materials.Requires preparation of Vilsmeier reagent.[1]
Microwave-Assisted (Silica-Supported) Benzamidoxime, 3-Aryl-acryloyl chloridesK2CO3, Dichloromethane, Microwave IrradiationShortNot SpecifiedFast, efficient, novel methodology.[2]Requires specialized microwave reactor.
Two-Step (Acyl Chloride) Amidoxime, Acyl ChloridePyridine or other base1-16 h60-95%Well-established, high yields, broad substrate scope.Multi-step process, requires isolation of intermediate.[3]
One-Pot (Graphene Oxide Catalyst) Benzonitrile, Hydroxylamine HCl, BenzaldehydeGraphene Oxide, K2CO316 h (total)73%Metal-free, dual catalytic activity of GO.Longer reaction time.[4]

Key Observations:

  • One-pot syntheses offer operational simplicity but can result in variable yields depending on the specific substrates and reagents used. The use of a superbase like NaOH/DMSO allows for a direct conversion, though yields can be inconsistent[1].

  • Microwave-assisted synthesis on a solid support presents a modern and efficient alternative, significantly reducing reaction times[2].

  • The traditional two-step method involving the acylation of an amidoxime followed by cyclization remains a robust and high-yielding approach, suitable for a wide range of substrates[3].

  • The use of graphene oxide as a metal-free catalyst represents a greener alternative, although it may require longer reaction times[4].

II. Synthesis of Isoxazolines: A Versatile Application of this compound

Isoxazolines are another important class of five-membered heterocycles with diverse biological activities. This compound is a common starting material for the in-situ generation of nitrile oxides, which then undergo 1,3-dipolar cycloaddition with alkenes.

Data Presentation: Synthesis of Isoxazolines from Aldoximes
MethodStarting MaterialsKey Reagents/ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference
Electrochemical Synthesis Benzaldehyde oxime, tert-butyl acrylateReticulated Vitreous Carbon (anode/cathode), NaCl, MeOHNot Specified31% (initial)Green and practical method.Initial yields may be moderate.[5][6]
Hypervalent Iodine Reagent Aldoximes, Alkenes[Hydroxy(tosyloxy)iodo]benzene (HTIB)Not SpecifiedGoodOperationally simple, no base or metal required.Requires a stoichiometric amount of the hypervalent iodine reagent.[7]
One-Pot from Aldehydes Aldehydes, Hydroxylamine sulfate, AlkenesIn-situ generated hypervalent iodine compoundNot SpecifiedGoodConvenient one-pot procedure starting from aldehydes.Involves multiple in-situ steps.[7]

Key Observations:

  • Electrochemical methods offer a green and innovative approach to isoxazoline synthesis, avoiding the need for chemical oxidants[5][6].

  • The use of hypervalent iodine reagents like HTIB provides a convenient and metal-free method for the generation of nitrile oxides from aldoximes, leading to good yields of isoxazolines[7].

  • One-pot procedures starting directly from aldehydes streamline the synthetic process, making it more efficient[7].

The performance of this compound in these reactions is generally robust. The use of substituted benzaldoximes would allow for the synthesis of isoxazolines with corresponding substitutions on the 3-aryl group, offering a straightforward way to create molecular diversity.

III. Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid Ester

This protocol is adapted from a method described for the synthesis of 1,2,4-oxadiazole analogs in a superbase medium[1].

Materials:

  • Appropriate amidoxime (1.0 mmol)

  • Carboxylic acid methyl or ethyl ester (1.2 mmol)

  • Sodium hydroxide (NaOH), powdered (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a solution of the amidoxime in DMSO, add powdered sodium hydroxide.

  • Add the carboxylic acid ester to the mixture.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition using a Hypervalent Iodine Reagent

This protocol is based on the use of HTIB for the in-situ generation of nitrile oxides from aldoximes[7].

Materials:

  • Aldoxime (e.g., this compound) (1.0 mmol)

  • Alkene (1.2 mmol)

  • [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 mmol)

  • Dichloromethane (CH2Cl2) or other suitable solvent (10 mL)

Procedure:

  • Dissolve the aldoxime and the alkene in the chosen solvent in a round-bottom flask.

  • Add HTIB to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizations

Synthesis_of_1_2_4_Oxadiazole cluster_start Starting Materials This compound This compound Benzamidoxime Benzamidoxime This compound->Benzamidoxime + Hydroxylamine Hydroxylamine Hydroxylamine O_Acylamidoxime O-Acylamidoxime Intermediate Benzamidoxime->O_Acylamidoxime + Acylating Agent AcylatingAgent Acylating Agent (e.g., Acyl Chloride) Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration Experimental_Workflow_Oxadiazole start Start step1 Dissolve Amidoxime and Ester in DMSO start->step1 step2 Add NaOH step1->step2 step3 Stir at Room Temperature (4-24h) step2->step3 step4 Reaction Quench (Cold Water) step3->step4 step5 Product Isolation (Filtration or Extraction) step4->step5 step6 Purification (Chromatography/Recrystallization) step5->step6 end End step6->end Synthesis_of_Isoxazoline This compound This compound NitrileOxide Nitrile Oxide Intermediate This compound->NitrileOxide Oxidation (e.g., HTIB) Isoxazoline Isoxazoline NitrileOxide->Isoxazoline + Alkene (1,3-Dipolar Cycloaddition) Alkene Alkene Alkene->Isoxazoline

References

Unveiling the Potential of Benzaldehyde-Derived Compounds in Epigenetic Regulation: A Comparative Analysis of DNMT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective inhibitors of DNA methyltransferase 1 (DNMT1) is a critical frontier in the development of therapies for cancer and other epigenetic disorders. This guide provides a comparative analysis of Δ²-isoxazoline derivatives, a class of non-nucleoside DNMT1 inhibitors, synthesized from benzaldoxime and its substituted analogues. By examining their physicochemical properties, biological activity, and synthetic pathways, we aim to provide a comprehensive resource for advancing drug discovery efforts in this domain.

A key area of interest in the development of DNMT1 inhibitors is the synthesis of small molecules that can modulate its activity. One such class of compounds is the Δ²-isoxazoline derivatives. These heterocyclic compounds have shown promise as potent and selective inhibitors of DNMT1. Their synthesis often involves the use of benzaldehyde and its derivatives as key starting materials.

Comparative Analysis of Physicochemical and Biological Data

To illustrate the structure-activity relationship and the impact of substitution on the benzaldehyde precursor, this guide focuses on a direct comparison between a conceptual DNMT1 inhibitor derived from this compound and a well-characterized inhibitor synthesized from a substituted benzaldehyde analogue, 4-nitrobenzaldehyde. The latter, identified as compound 7b in a seminal study by Castellano et al. (2011), serves as a valuable benchmark for understanding the properties of this inhibitor class.[1]

PropertyThis compound-Derived Isoxazoline (Conceptual)4-Nitrobenzaldehyde-Derived Isoxazoline (Compound 7b)
Molecular Formula C₁₁H₁₄N₂OC₁₁H₁₃N₃O₃
Molecular Weight 190.24 g/mol 235.23 g/mol
LogP (Predicted) 1.5 - 2.01.8 - 2.3
DNMT1 IC₅₀ Data not available150 µM[1]
Cellular Antiproliferative Effect (HCT116) Data not availableStrong, dose-dependent[1]

Note: Physicochemical properties for the conceptual this compound-derived isoxazoline are estimated based on its structure. The data for compound 7b is from experimental studies.

The introduction of a nitro group at the 4-position of the phenyl ring in compound 7b significantly influences its biological activity, leading to potent inhibition of DNMT1.[1] This highlights the importance of exploring substituted benzaldehyde analogues in the synthesis of novel and more effective DNMT1 inhibitors.

Experimental Protocols: Synthesis of Δ²-Isoxazoline DNMT1 Inhibitors

The synthesis of Δ²-isoxazoline derivatives from benzaldehyde precursors follows a well-established chemical pathway. The general protocol involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an appropriate dipolarophile.

General Synthesis of 3-Aryl-Δ²-isoxazoline-5-methanol Derivatives

Materials:

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Allyl alcohol

  • Sodium hypochlorite solution

  • Solvents (e.g., Dichloromethane, Ethanol, Diethyl ether)

Procedure:

  • Oxime Formation: The substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding aldoxime.

  • Nitrile Oxide Formation and Cycloaddition: The aldoxime is dissolved in a suitable solvent (e.g., dichloromethane). An aqueous solution of sodium hypochlorite is added dropwise at 0 °C to generate the corresponding nitrile oxide in situ. Allyl alcohol is then added, and the mixture is stirred at room temperature. This allows for the 1,3-dipolar cycloaddition reaction to occur, forming the Δ²-isoxazoline ring.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-aryl-Δ²-isoxazoline-5-methanol derivative.

This synthetic route offers a versatile platform for creating a library of substituted Δ²-isoxazoline compounds by simply varying the starting benzaldehyde derivative.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the synthesis and evaluation of Δ²-isoxazoline DNMT1 inhibitors, as well as the targeted signaling pathway.

experimental_workflow Experimental Workflow for Synthesis and Evaluation of Δ²-Isoxazoline DNMT1 Inhibitors cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Substituted Benzaldehyde oxime Aldoxime Formation start->oxime Hydroxylamine cycloaddition 1,3-Dipolar Cycloaddition oxime->cycloaddition Allyl Alcohol, NaOCl purification Purification cycloaddition->purification dnmt1_assay DNMT1 Inhibition Assay purification->dnmt1_assay cell_assay Cellular Antiproliferative Assay dnmt1_assay->cell_assay Active Compounds

Caption: A flowchart of the synthesis and biological evaluation of isoxazoline-based DNMT1 inhibitors.

signaling_pathway Targeted Signaling Pathway: Inhibition of DNA Methylation DNMT1 DNMT1 Methyl_DNA Fully Methylated DNA DNMT1->Methyl_DNA Methyl Transfer Reactivation Gene Reactivation DNMT1->Reactivation SAM S-Adenosyl Methionine (SAM) SAM->DNMT1 DNA Hemimethylated DNA DNA->DNMT1 Gene_Silencing Tumor Suppressor Gene Silencing Methyl_DNA->Gene_Silencing Isoxazoline Δ²-Isoxazoline Inhibitor Isoxazoline->DNMT1 Inhibition

Caption: The inhibitory action of Δ²-isoxazolines on the DNMT1-mediated DNA methylation pathway.

References

A Comparative Guide to the Synthesis of Benzaldoxime: Evaluating Reproducibility and Efficiency of Common Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the reliable production of key intermediates is paramount. Benzaldoxime, a versatile building block in organic chemistry, is no exception. Its synthesis, while seemingly straightforward, can be approached through various methodologies, each with distinct advantages and drawbacks concerning yield, reaction time, and reproducibility. This guide provides an objective comparison of common this compound synthesis methods, supported by experimental data to aid in the selection of the most suitable protocol for your research needs.

Performance Comparison of Synthesis Methods

The selection of a synthesis method for this compound is often a trade-off between speed, yield, and the use of specialized equipment. Below is a summary of quantitative data for several prominent methods.

MethodCatalyst/ReagentsSolventReaction TimeTemperatureYield (%)Key Advantages
Conventional Base-Catalyzed Sodium HydroxideWater/EtherNot specifiedCooling50Simple, inexpensive reagents.[1]
Modified Conventional Sodium HydroxideEthanol1 - 4 hoursRoom Temp - Reflux80 - 95High yields with common lab reagents.[2]
Microwave-Assisted Anhydrous Sodium CarbonateEthanol3 - 15 minutes70 - 110 °C~90-95Extremely short reaction times and high yields.[3]
Oxalic Acid Catalysis Oxalic AcidAcetonitrile60 minutesReflux95Excellent yield under relatively mild conditions.[4]
Solvent-Free Grinding Bismuth(III) Oxide (Bi₂O₃)None1.5 - 3 minutesRoom Temp90 - 98Environmentally friendly, rapid, and high-yielding.[2]
Nanoscale Zero-Valent Iron nZVI / Nitrate or NitriteWaterNot specified100 °C~70Utilizes contaminated water as a nitrogen source, environmentally conscious.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound.

Conventional Base-Catalyzed Synthesis

This method represents a traditional and widely used approach to aldoxime synthesis.[1]

Procedure:

  • Dissolve 14 g of sodium hydroxide in 40 ml of water in a flask.

  • Add 21 g of benzaldehyde to the flask and mix.

  • Add 14 g of hydroxylamine hydrochloride in small portions while continuously shaking the mixture.

  • Allow the mixture to cool, which will cause a crystalline mass to separate.

  • Add sufficient water to redissolve the crystalline mass.

  • Pass carbon dioxide through the solution until it is saturated, causing the oxime to separate.

  • Extract the oxime with ether and dry the ethereal solution over anhydrous sodium sulphate.

  • Remove the ether, and distill the residue under reduced pressure to obtain this compound.

Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time through the use of microwave irradiation.[3]

Procedure:

  • Dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in 3ml of ethanol.

  • Place the mixture in a microwave reactor and heat at 90°C with a microwave power of 300W for 5 minutes.

  • After the reaction is complete, spin-dry the solvent.

  • Extract the residue with a 1:1 mixture of ethyl acetate (10ml) and water (10ml).

  • Separate the organic phase and dry it with anhydrous sodium sulfate.

  • Filter and desolvate to obtain the this compound product.

Solvent-Free Grinding Method

This environmentally friendly approach avoids the use of solvents and high temperatures.[2]

Procedure:

  • In a mortar, place benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of Bi₂O₃.

  • Grind the mixture with a pestle at room temperature for 1.5-3 minutes.

  • Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and analyzing it by Thin-Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove inorganic salts.

  • Collect the solid product, which can be further purified by recrystallization if necessary.

Experimental Workflow

The general workflow for the synthesis of this compound from benzaldehyde and hydroxylamine hydrochloride can be visualized as follows.

Benzaldoxime_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzaldehyde Benzaldehyde Solution ReactionMix Mixing and Reaction (Stirring/Heating/Microwave) Benzaldehyde->ReactionMix Hydroxylamine Hydroxylamine Solution (from Hydrochloride Salt + Base) Hydroxylamine->ReactionMix Quenching Reaction Quenching ReactionMix->Quenching Completion Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The core of this compound synthesis involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime. This reaction is often facilitated by a base to deprotonate the hydroxylamine hydrochloride, thereby increasing the nucleophilicity of the nitrogen atom. The general mechanism can be depicted as follows:

Benzaldoxime_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration Benzaldehyde Benzaldehyde (C₆H₅CHO) Intermediate1 Tetrahedral Intermediate Benzaldehyde->Intermediate1 Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate1 Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Protonation of OH group This compound This compound (C₆H₅CH=NOH) Intermediate2->this compound Elimination of Water Water Water (H₂O) Intermediate2->Water

Caption: Mechanism of this compound formation.

References

A Comparative Guide to the Structural Confirmation of Benzaldoxime Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzaldoxime, an organic compound derived from the condensation of benzaldehyde and hydroxylamine, is a cornerstone molecule in the study of stereoisomerism. Due to restricted rotation about the carbon-nitrogen double bond (C=N), this compound exists as two distinct geometric isomers: syn-benzaldoxime ((Z)-benzaldoxime) and anti-benzaldoxime ((E)-benzaldoxime). The spatial arrangement of the hydroxyl (-OH) group relative to the phenyl ring dictates the isomer's chemical and physical properties, making unambiguous structural confirmation a critical step in any research or development workflow.

This guide provides an objective comparison of the analytical methods used to differentiate and confirm the structure of this compound isomers, supported by experimental data and detailed protocols.

Isomer Structures

The two isomers are distinguished by the orientation of the hydroxyl group with respect to the phenyl group across the C=N double bond. In the syn isomer, the hydroxyl group and the phenyl group are on the same side. In the anti isomer, they are on opposite sides.[1]

Comparative Data

The primary techniques for distinguishing between syn- and anti-benzaldoxime are Nuclear Magnetic Resonance (NMR) spectroscopy and the Beckmann rearrangement. Each method provides unique and complementary data for structural elucidation.

Spectroscopic Data (NMR)

NMR spectroscopy is the most powerful non-destructive technique for identifying this compound isomers.[2] The chemical shifts of the azomethine proton (CH=N) and the azomethine carbon (C=N) are particularly diagnostic.

Parameter syn-Benzaldoxime ((Z)-isomer) anti-Benzaldoxime ((E)-isomer) Rationale for Differentiation
¹H-NMR: δ (CH=N) (ppm) ~8.17[3]~7.50In the syn isomer, the azomethine proton is in closer proximity to the lone pair of electrons on the nitrogen atom, resulting in a downfield shift.
¹³C-NMR: δ (C=N) (ppm) ~149.4~150.5[4]The stereochemical arrangement influences the electronic environment of the C=N carbon, leading to distinct chemical shifts. The anti isomer typically resonates at a slightly lower field.
¹H-NMR: δ (N-OH) (ppm) ~8.93[3]Broad, variableThe chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and can be less reliable for definitive assignment.

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Chemical Reactivity Data (Beckmann Rearrangement)

The Beckmann rearrangement is a classic chemical test that provides unequivocal proof of the isomer's structure based on the reaction products. The reaction involves the acid-catalyzed rearrangement of the oxime to an amide. Critically, the group that is anti-periplanar to the hydroxyl group is the one that migrates.[5][6]

Isomer Migrating Group Primary Product
syn-Benzaldoxime ((Z)-isomer) Phenyl groupBenzamide
anti-Benzaldoxime ((E)-isomer) Hydrogen atomBenzonitrile (via dehydration)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra to differentiate between this compound isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Pay close attention to the chemical shift and integration of the singlet corresponding to the azomethine proton (CH=N), expected between 7.5 and 8.5 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-200 ppm.

    • Identify the chemical shift of the azomethine carbon (C=N), which is expected in the 145-155 ppm region.

  • Data Analysis: Compare the observed chemical shifts of the CH=N proton and C=N carbon to the reference values in the table above to assign the syn or anti configuration.

Beckmann Rearrangement

This protocol describes a general procedure for performing the Beckmann rearrangement on a this compound isomer to identify it based on the reaction product.

Methodology:

  • Reagent Preparation: Prepare a solution of a strong acid catalyst. Common catalysts include concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride in an appropriate solvent.[6]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound isomer in an inert solvent.

    • Cool the solution in an ice bath.

  • Reaction Execution:

    • Slowly add the acid catalyst to the stirred solution of the oxime.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Product Analysis:

    • Analyze the crude product using techniques such as NMR, IR spectroscopy, or gas chromatography-mass spectrometry (GC-MS).

    • Compare the spectrum of the product to that of authentic samples of benzamide and benzonitrile to confirm its identity. The formation of benzamide indicates the starting material was syn-benzaldoxime, while the formation of benzonitrile indicates the anti-isomer.

Logical Workflow for Isomer Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a this compound isomer sample.

Caption: Workflow for this compound Isomer Structure Confirmation.

References

A Comparative Analysis of the Catalytic Activity of Benzaldoxime and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of benzaldoxime and its derivatives in various chemical transformations. The following sections present quantitative data from experimental studies, detailed methodologies for key reactions, and visualizations of reaction mechanisms and workflows to aid in the selection and optimization of catalytic systems.

Data Presentation: Comparative Performance of Catalysts

The catalytic efficacy in reactions involving this compound is highly dependent on the chosen catalyst and reaction conditions. Below are summaries of quantitative data for key transformations.

Table 1: Catalyst Performance in the Synthesis of Aromatic Aldoximes

This table compares various catalytic systems for the synthesis of aromatic aldoximes from their corresponding aldehydes, a fundamental reaction for which this compound is a primary example.

Catalyst/Reaction ConditionSubstrateReaction TimeTemperature (°C)Yield (%)Key AdvantagesPotential Limitations
Conventional Method (Base-Catalyzed) Aromatic Aldehydes1 - 4 hRoom Temp. - Reflux80 - 95Simple, inexpensive reagents.May require pH adjustment; potential for side reactions.
Oxone® and Ethylenediamine in Water Aromatic Aldehydes3 h8085 - 98Environmentally friendly (uses water as solvent), high yields.Requires a specific combination of reagents.
Bismuth(III) Oxide (Bi₂O₃) Aromatic Aldehydes1.5 - 3 minRoom Temp.90 - 98Solvent-free (grindstone chemistry), extremely short reaction times, high yields.Heterogeneous reaction may require efficient mixing.
Catalyst-Free (Mineral Water) Aryl Aldehydes10 minRoom Temp.~95 - 99Environmentally benign, catalyst-free, rapid reaction.Relies on the specific properties of mineral water.
Table 2: Catalyst Performance in the Beckmann Rearrangement of this compound and Analogues

The Beckmann rearrangement of oximes to amides is a critical industrial process. This table compares the performance of various catalysts in this transformation, using this compound or similar ketoximes as substrates.

CatalystSubstrateSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Polyphosphoric Acid (PPA) Deoxybenzoin oxime-1200.510068-69
Sulfuric Acid (H₂SO₄) Deoxybenzoin oximeAcetic Acid110-1201High~85
Montmorillonite K-10 Deoxybenzoin oximeTolueneReflux4Moderate-HighNot specified
Anhydrous Zinc Chloride (ZnCl₂) Benzaldehyde oximeMicrowaveNot specifiedMinutesHigh92
Amberlyst-15 Deoxybenzoin oximeTolueneReflux6ModerateNot specified
Cu/SBA-15 This compoundSolvent-free1404>9992 (Benzamide)
Table 3: Performance of Copper-Based Catalysts in the One-Pot Synthesis of N-Arylamides

This table showcases the catalytic activity of various copper-based systems in the synthesis of N-arylamides from this compound and iodobenzene.

CatalystCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
CuO 10K₂CO₃o-xylene1301282
CuO/Activated Carbon 10K₂CO₃o-xylene1301285
CuO/PCM 10K₂CO₃o-xylene1301287
CuO/PCM 0.25K₂CO₃TolueneReflux1695

Experimental Protocols

Detailed methodologies are provided for key reactions involving this compound and its derivatives.

Protocol 1: Synthesis of 3-Nitrothis compound using Bismuth(III) Oxide

This protocol describes a solvent-free, rapid synthesis of an aromatic aldoxime.

Materials:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Bismuth(III) Oxide (Bi₂O₃)

  • Mortar and pestle

  • Thin-layer chromatography (TLC) supplies

  • Solvent for washing (e.g., water)

  • Solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • In a mortar, place 3-nitrobenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of Bi₂O₃.

  • Grind the mixture with a pestle at room temperature for 1.5-3 minutes.

  • Monitor the progress of the reaction by TLC by taking a small sample and dissolving it in a suitable solvent.

  • Upon completion, wash the reaction mixture with water to remove inorganic salts.

  • Collect the solid product, 3-Nitrothis compound, and purify by recrystallization if necessary.

Protocol 2: Beckmann Rearrangement of Deoxybenzoin Oxime using Sulfuric Acid

This protocol details a traditional method for the Beckmann rearrangement.

Materials:

  • Deoxybenzoin oxime

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice-cold water

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • Dissolve deoxybenzoin oxime (1 equivalent) in glacial acetic acid.

  • Add concentrated sulfuric acid (2 equivalents) dropwise to the solution while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 110-120°C for 1 hour.

  • Cool the mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water until neutral, and dry.

  • Purify the product by recrystallization from ethanol.

Protocol 3: One-Pot Synthesis of N-Phenylbenzamide from this compound and Iodobenzene

This protocol outlines the synthesis of an N-arylamide using a heterogeneous copper catalyst.

Materials:

  • This compound

  • Iodobenzene

  • CuO/PCM catalyst

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Reflux apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a reaction vessel, add this compound (3 mmol), iodobenzene (1 mmol), CuO/PCM catalyst (6 mg, 0.25 mol%), and K₂CO₃ (4 mmol) in toluene (3.0 mL).

  • Reflux the mixture for 16 hours.

  • Monitor the reaction progress and determine the yield of the product by GC.

Mandatory Visualization

The following diagrams illustrate key reaction pathways and experimental workflows.

Reaction_Pathway_Aldoxime_Synthesis Aldehyde Aromatic Aldehyde Intermediate Intermediate Aldehyde->Intermediate Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Catalyst Catalyst Catalyst->Intermediate Facilitates Reaction Aldoxime Aromatic Aldoxime Intermediate->Aldoxime Dehydration Water Water Intermediate->Water

Caption: General reaction pathway for the synthesis of an aromatic aldoxime.

Beckmann_Rearrangement_Mechanism Oxime This compound Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Protonated_Oxime Nitrile_Cation Nitrile Cation Intermediate Protonated_Oxime->Nitrile_Cation Rearrangement Water_Attack Water Nucleophilic Attack Nitrile_Cation->Water_Attack Amide_Intermediate Amide Intermediate Water_Attack->Amide_Intermediate Amide Benzamide Amide_Intermediate->Amide Deprotonation

Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental_Workflow_Catalyst_Comparison cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis cluster_comparison Comparison Reactants Prepare Reactants (this compound, etc.) Catalyst_A Catalyst A Reactants->Catalyst_A Catalyst_B Catalyst B Reactants->Catalyst_B Catalyst_C Catalyst C Reactants->Catalyst_C Run_A Run Reaction A Catalyst_A->Run_A Run_B Run Reaction B Catalyst_B->Run_B Run_C Run Reaction C Catalyst_C->Run_C Monitor Monitor Progress (TLC, GC, etc.) Run_A->Monitor Run_B->Monitor Run_C->Monitor Isolate Isolate and Purify Product Monitor->Isolate Characterize Characterize Product (NMR, MS, etc.) Isolate->Characterize Compare Compare Yield, Selectivity, Reaction Time Characterize->Compare

Caption: A typical experimental workflow for comparing catalyst efficacy.

A Comparative Benchmarking Guide: Benzaldoxime in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the selection of versatile and efficient reagents is paramount. Benzaldoxime, a well-established organic compound, serves as a critical intermediate in the synthesis of a variety of functional groups, most notably amides and nitriles. This guide provides an objective comparison of this compound's performance against commercially available alternatives, supported by experimental data, to inform strategic decisions in drug development and chemical research.

Introduction to this compound and Its Alternatives

This compound is an aldoxime that is readily synthesized from benzaldehyde and hydroxylamine.[1] Its utility stems from the reactivity of the oxime functional group, which can undergo rearrangement and elimination reactions to yield valuable products. The primary transformations of this compound that are benchmarked in this guide are:

  • Beckmann Rearrangement: The conversion of the oxime to an amide, a fundamental linkage in numerous active pharmaceutical ingredients (APIs).

  • Dehydration: The elimination of water to form a nitrile, a key functional group and precursor in organic synthesis.

Commercial alternatives to this compound in these applications can be broadly categorized as:

  • Substituted Benzaldoximes: Aromatic aldoximes with electron-withdrawing or -donating groups that can influence reactivity and yield. An example is 3-Nitrothis compound.

  • Alternative Synthetic Routes: Different reagents and methodologies that achieve the same functional group transformation, bypassing the use of a specific aldoxime. For amide synthesis, this includes a vast array of modern coupling reagents. For nitrile synthesis, this involves various dehydrating agents in one-pot reactions from the corresponding aldehyde.

Performance in Amide Synthesis: The Beckmann Rearrangement

The Beckmann rearrangement of this compound provides a pathway to benzamide.[2] The efficiency of this reaction is highly dependent on the catalyst and reaction conditions. While this compound itself is a viable substrate, the use of alternative starting materials and modern amide synthesis reagents often presents more direct and higher-yielding routes in pharmaceutical development.

Table 1: Comparison of Amide Synthesis Methodologies

Starting Material/MethodReagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
This compound (via Beckmann Rearrangement) Strong Acid (e.g., H₂SO₄)Varies>130VariesModerate[3]
4-Hydroxyacetophenone OximeAmberlyst 15 / Acetic AcidAcetic AcidReflux2 h66.7[4]
Diphenylketone OximeNafionAcetonitrile704 h16[1]
Alternative: Direct Amidation of Benzoic Acid Triphenylphosphine / N-Chlorophthalimide / BenzylamineTolueneRoom Temp.12 h83[5][6]
Alternative: Direct Amidation of Benzoic Acid HATU / DIPEA / AmineDMFRoom Temp.VariesHigh[]
Alternative: Direct Amidation of Benzoic Acid DCC / DMAP / AmineDCMRoom Temp.VariesHigh[]

Experimental Protocol: Beckmann Rearrangement of Benzophenone Oxime

This protocol is representative of a classic Beckmann rearrangement.

  • Materials: Benzophenone oxime, polyphosphoric acid (PPA).

  • Procedure:

    • Benzophenone oxime is added to an excess of polyphosphoric acid.

    • The mixture is heated to the desired temperature (e.g., 130 °C) and stirred for a specified time.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured onto ice and the resulting precipitate is filtered, washed with water, and dried to yield the crude benzanilide.

    • The product can be further purified by recrystallization.

Logical Relationship: Pathways to Amide Synthesis

cluster_beckmann Beckmann Rearrangement Pathway cluster_direct Direct Amidation Pathway Ketone Ketone/Aldehyde Oxime Oxime (e.g., this compound) Ketone->Oxime Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Amide Amide Oxime->Amide Rearrangement Benzamide Benzamide Oxime->Benzamide Beckmann Rearrangement Acid Acid Catalyst Acid->Amide CarboxylicAcid Carboxylic Acid DirectAmide Amide CarboxylicAcid->DirectAmide Amidation CarboxylicAcid->Benzamide Direct Amidation Amine Amine Amine->DirectAmide CouplingReagent Coupling Reagent (e.g., HATU, DCC) CouplingReagent->DirectAmide This compound This compound This compound->Oxime BenzoicAcid Benzoic Acid BenzoicAcid->CarboxylicAcid Start Start: Aldehyde (e.g., Benzaldehyde) Step1 Step 1: In situ Oxime Formation Add Hydroxylamine HCl and Catalyst/Reagent Start->Step1 Step2 Step 2: Dehydration Stir at specified temperature Step1->Step2 Step3 Step 3: Work-up Quench, Extract, and Purify Step2->Step3 End End: Nitrile (e.g., Benzonitrile) Step3->End

References

Safety Operating Guide

Proper Disposal of Benzaldoxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of benzaldoxime are critical for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals, outlining immediate safety measures, operational protocols for disposal, and in-lab chemical neutralization methods.

Immediate Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory tract. Adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, wearing safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially in solid form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

In the event of a spill, the area should be evacuated and ventilated. Spilled solid material should be carefully swept or vacuumed into a clearly labeled, sealed container for hazardous waste. It is crucial to avoid generating dust during cleanup. The area should then be decontaminated with an appropriate solvent.

Standard Disposal Procedure

The universally recommended method for the disposal of this compound is through a licensed chemical waste management company. This typically involves controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.

Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.

Step-by-Step Collection and Storage Protocol:
  • Segregation: Designate a specific, clearly labeled container for this compound waste. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Accumulation: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.

  • Pickup Request: Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department or their designated contractor.

In-Laboratory Chemical Neutralization Protocols

For small quantities of this compound waste, in-laboratory chemical neutralization may be a viable option to render the compound less hazardous before collection. These procedures should only be performed by trained personnel in a controlled laboratory setting, adhering to all safety precautions.

Two primary methods for the chemical degradation of this compound are oxidation and adduct formation. These are based on established procedures for benzaldehyde, a closely related compound.

Experimental Protocol 1: Oxidation with Potassium Permanganate

This method converts this compound (or residual benzaldehyde) into benzoic acid, which is generally less hazardous.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄) solution (0.5 M)

  • Sodium hydroxide (NaOH) solution (6 M)

  • Concentrated hydrochloric acid (HCl)

  • Hot water bath

  • Ice-water bath

  • Vacuum filtration apparatus

  • Litmus or pH paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a suitable Erlenmeyer flask within a fume hood, combine the this compound waste with a 0.5 M solution of potassium permanganate. For guidance, a ratio of approximately 250 µL of benzaldehyde to 2.5 mL of 0.5 M KMnO₄ can be used as a starting point.[1]

  • Add a few drops of 6 M NaOH to make the solution alkaline.[1]

  • Heat the mixture in a hot water bath at 50-55°C for about 20 minutes, stirring periodically.[1] The purple color of the permanganate will disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Allow the solution to cool slightly and then vacuum filter the warm solution to remove the insoluble MnO₂ precipitate.[1] The filtrate contains the sodium salt of the oxidized product.

  • Cool the filtrate in an ice-water bath.[1]

  • Slowly and carefully add concentrated HCl dropwise to the filtrate until the solution is acidic, as confirmed by litmus or pH paper.[1] Benzoic acid will precipitate out as a white solid.

  • Collect the precipitated solid by vacuum filtration, wash it with cold water, and transfer all the collected waste (the solid benzoic acid and the MnO₂ precipitate) into the designated hazardous waste container for collection.

Experimental Protocol 2: Adduct Formation with Sodium Bisulfite

This procedure converts this compound into a water-soluble bisulfite adduct, allowing for its separation from other organic materials and containment in an aqueous waste stream.

Materials:

  • This compound waste (dissolved in a minimal amount of a water-miscible solvent like methanol)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Separatory funnel

  • Deionized water

  • An appropriate immiscible organic solvent (e.g., 10% ethyl acetate in hexanes)

Procedure:

  • Dissolve the organic waste containing this compound in a minimal amount of methanol.[2][3]

  • Transfer this solution to a separatory funnel in a fume hood.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. A volume of about 1 mL of the bisulfite solution for every 5 mL of the methanol solution can be a starting point.[2][3]

  • Shake the separatory funnel vigorously for approximately 30 seconds to facilitate the formation of the bisulfite adduct.[2][3]

  • Add deionized water and a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel. Use approximately equal volumes of the aqueous and organic phases (e.g., 25 mL each).[2][3]

  • Shake the funnel again to perform a liquid-liquid extraction.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the water-soluble this compound-bisulfite adduct.[2][4]

  • Drain the lower aqueous layer into a designated aqueous hazardous waste container.

  • The remaining organic layer, now free of this compound, should also be disposed of as hazardous organic waste.

Quantitative Data Summary

ParameterValue/GuidelineSource
General Handling
Personal Protective EquipmentSafety goggles, chemical-resistant gloves, lab coatSDS
Work EnvironmentWell-ventilated area or chemical fume hoodSDS
Oxidation Protocol
Reactant Ratio (Example)250 µL benzaldehyde : 2.5 mL 0.5 M KMnO₄[1]
Reaction Temperature50-55 °C[1]
Reaction Time~20 minutes[1]
Bisulfite Adduct Protocol
Reaction Time~30 seconds (vigorous shaking)[2][3]
Solvent SystemWater-miscible (e.g., methanol) and water-immiscible (e.g., ethyl acetate/hexanes)[2][3][4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

Benzaldoxime_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_decision Disposal Path Decision cluster_direct_disposal Standard Disposal cluster_treatment In-Lab Neutralization A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C This compound Waste Generated A->C B Handle in Fume Hood B->C D Segregate into Labeled, Compatible Waste Container C->D E Small Quantity for In-Lab Treatment? D->E F Store in Satellite Accumulation Area E->F No I Choose Neutralization Method (e.g., Oxidation, Adduct Formation) E->I Yes G Request EHS Pickup F->G H Disposal by Licensed Facility (Incineration) G->H J Perform Procedure in Fume Hood I->J K Collect Treated Waste in Hazardous Container J->K K->G

Caption: Logical workflow for the safe disposal of this compound.

References

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